molecular formula C10H11N3O2 B455848 2-(4-Cyanophenoxy)propanehydrazide CAS No. 438219-13-7

2-(4-Cyanophenoxy)propanehydrazide

Numéro de catalogue: B455848
Numéro CAS: 438219-13-7
Poids moléculaire: 205.21g/mol
Clé InChI: SIPGZMLRKJAGEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview: 2-(4-Cyanophenoxy)propanehydrazide is a chemical compound offered for investigative purposes. Its specific properties and research utility are under investigation in various scientific fields. Applications and Research Value: Once research data is available, describe the primary fields of application here (e.g., medicinal chemistry, organic synthesis). Detail its specific research value, such as its use as a key intermediate for synthesizing novel heterocyclic compounds, or its potential biological activity in pharmacological studies. Mechanism of Action: Based on its functional groups, the hydrazide moiety can act as a nucleophile or form hydrazone derivatives, similar to the reactivity of other hydrazine-based compounds like 2,4-dinitrophenylhydrazine (DNPH) . The exact mechanism of action in biological or chemical contexts would depend on the specific research application and requires reference to scientific literature. Properties: Refer to supplier data or experimental results for details on physical state, melting point, solubility, and spectral data. Handling and Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is intended for research use by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-cyanophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGZMLRKJAGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(4-Cyanophenoxy)propanehydrazide: A Versatile Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional intermediates are critical for the rapid diversification of lead compounds. 2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) is a highly versatile, stereocenter-containing building block utilized extensively in the synthesis of targeted therapeutics[1]. Characterized by a metabolically stable para-cyanophenoxy moiety and a highly reactive terminal hydrazide, this compound serves as a foundational scaffold for developing small-molecule kinase inhibitors, cyclooxygenase (COX) modulators, and bioisosteric heterocycles[2][3].

This technical guide provides an in-depth analysis of its structural logic, mechanistic synthesis, pharmacological applications, and self-validating experimental protocols designed for bench scientists and drug development professionals.

Chemical Identity & Structural Logic

The utility of 2-(4-cyanophenoxy)propanehydrazide stems from its precise structural topology. The molecule can be divided into three functional zones:

  • The Cyano Group (-C≡N): A strong electron-withdrawing group that increases the metabolic stability of the phenyl ring against oxidative degradation (e.g., by Cytochrome P450 enzymes). It also acts as a potent, directional hydrogen-bond acceptor in kinase active sites[2].

  • The Propionyl Core: The inclusion of a methyl group at the α-carbon (C2) introduces a chiral center. This stereochemical nuance allows medicinal chemists to synthesize enantiomerically pure derivatives to probe specific spatial requirements within target protein binding pockets.

  • The Hydrazide Terminus (-C(=O)NHNH₂): A "spring-loaded" binucleophile. The adjacent nitrogen atoms exhibit the alpha-effect, making the terminal amine exceptionally reactive toward electrophiles (aldehydes, ketones, and acyl chlorides)[4].

Table 1: Quantitative Physicochemical Profiling
PropertyValueStructural Implication
CAS Number 438219-13-7Standard identifier for procurement and registry[1].
Molecular Formula C₁₀H₁₁N₃O₂Indicates a low molecular weight precursor suitable for fragment-based drug design[1].
Molecular Weight 205.21 g/mol Leaves ample "molecular weight budget" (under Lipinski's Rule of 5) for downstream derivatization[1].
SMILES String CC(Oc1ccc(cc1)C#N)C(=O)NNDefines the 2-substituted propanoic acid backbone[1].
H-Bond Donors 2Provided entirely by the terminal hydrazide (-NHNH₂)[5].
H-Bond Acceptors 4Distributed across the cyano nitrogen, ether oxygen, and carbonyl oxygen[5].

Mechanistic Synthesis & Causality

The synthesis of 2-(4-cyanophenoxy)propanehydrazide is achieved via a robust, two-step linear sequence: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis)[6].

Step 1: Williamson Ether Synthesis

The reaction between 4-cyanophenol and ethyl 2-bromopropanoate requires a mild base, typically Potassium Carbonate (K₂CO₃), in a polar aprotic solvent like Dimethylformamide (DMF)[6].

  • Causality of Reagents: K₂CO₃ is chosen because it is basic enough to deprotonate the phenol (pKa ~7.9 due to the electron-withdrawing cyano group) but not strong enough to cause competitive hydrolysis of the ethyl ester product. DMF is critical because it poorly solvates the resulting phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the Sₙ2 displacement of the secondary bromide[6].

Step 2: Hydrazinolysis

The resulting ethyl 2-(4-cyanophenoxy)propanoate is reacted with hydrazine hydrate in absolute ethanol.

  • Causality of Reagents: Ethanol serves as an optimal solvent because it solubilizes both the lipophilic ester and the hydrophilic hydrazine. A significant stoichiometric excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) is mandatory. This excess drives the equilibrium forward and, crucially, suppresses the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).

Synthesis A 4-Cyanophenol + Ethyl 2-bromopropanoate B Ethyl 2-(4-cyanophenoxy)propanoate (Intermediate) A->B K2CO3, DMF SN2 Alkylation C 2-(4-Cyanophenoxy)propanehydrazide (Target) B->C NH2NH2·H2O, EtOH Nucleophilic Acyl Substitution

Chemical synthesis workflow of 2-(4-Cyanophenoxy)propanehydrazide.

Pharmacological Derivatization & Application

The primary value of 2-(4-cyanophenoxy)propanehydrazide lies in its ability to be rapidly converted into bioactive scaffolds.

Hydrazone Formation for Oncology

Condensation of the hydrazide with substituted aromatic aldehydes yields hydrazones. Recent structure-activity relationship (SAR) studies have demonstrated that 4-cyanophenoxy-derived hydrazones act as potent dual inhibitors of Akt kinase and COX-1 [2][3]. In in vitro models of Non-Small Cell Lung Cancer (NSCLC) (e.g., A549 cell lines), these derivatives successfully induce early and late-stage apoptosis by disrupting the PI3K/Akt survival pathway while simultaneously mitigating COX-1-mediated tumor inflammation[2][3].

Bioisosteric Cyclization

The hydrazide can be cyclodehydrated (often using POCl₃ or Lawesson's reagent) to form 1,3,4-oxadiazoles or 1,3,4-thiadiazoles[4]. These five-membered heterocycles act as rigid bioisosteres for amides and esters, offering improved oral bioavailability, enhanced cell permeability, and resistance to enzymatic cleavage in vivo[4].

Pathway Core 2-(4-Cyanophenoxy)propanehydrazide Hydrazone Hydrazone Derivatives Core->Hydrazone Aldehyde Condensation Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole Cyclodehydration Akt Akt Kinase Inhibition Hydrazone->Akt COX COX-1 Inhibition Hydrazone->COX NSCLC Anti-NSCLC Efficacy Akt->NSCLC COX->NSCLC

Derivatization pathways and downstream pharmacological targets for NSCLC therapy.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) so the operator can verify success at each stage.

Protocol A: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanophenol (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide generation (solution will turn slightly yellow).

  • Alkylation: Add ethyl 2-bromopropanoate (12.0 mmol) dropwise over 5 minutes. Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours[6].

  • IPC (Validation): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the lower R_f spot of the phenol is entirely consumed, replaced by a new, UV-active spot at a higher R_f.

  • Workup: Cool to room temperature and pour the mixture into crushed ice water (100 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester.

Protocol B: Synthesis of 2-(4-Cyanophenoxy)propanehydrazide
  • Preparation: Dissolve the crude ethyl 2-(4-cyanophenoxy)propanoate (approx. 10.0 mmol) in absolute ethanol (25 mL).

  • Hydrazinolysis: Add hydrazine hydrate (80% aqueous solution, 30.0 mmol) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 6 hours.

  • IPC (Validation): Monitor via TLC (Dichloromethane:Methanol 9:1). The non-polar ester spot will disappear, and a highly polar hydrazide spot will appear near the baseline.

  • Isolation & Self-Purification: Cool the reaction mixture to 0 °C in an ice bath. The target hydrazide will spontaneously crystallize from the ethanolic solution. Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL) to remove unreacted hydrazine, and dry under high vacuum to afford the pure 2-(4-cyanophenoxy)propanehydrazide.

Conclusion

2-(4-Cyanophenoxy)propanehydrazide is far more than a simple chemical catalog item; it is a strategically designed pharmacological precursor. By combining the metabolic resilience of a cyanophenoxy group with the synthetic versatility of a hydrazide, it empowers researchers to rapidly generate libraries of hydrazones, oxadiazoles, and triazoles. As demonstrated by its derivatives' efficacy against Akt and COX-1 targets in NSCLC models, mastering the synthesis and derivatization of this compound is a highly valuable asset in the oncology drug discovery pipeline.

Sources

2-(4-Cyanophenoxy)propanehydrazide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) represents a highly versatile intermediate, characterized by the presence of a nucleophilic hydrazide moiety, a flexible ether linkage, and an electrophilic cyano group[1]. This unique structural triad allows for orthogonal reactivity, making it an invaluable precursor for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, triazoles, and hydrazones.

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-(4-Cyanophenoxy)propanehydrazide, detailing field-proven synthetic protocols, mechanistic causality, and its downstream applications in pharmaceutical development.

Physicochemical Properties

Understanding the physicochemical parameters of 2-(4-Cyanophenoxy)propanehydrazide is essential for predicting its solubility, reactivity, and behavior in biological systems. The molecule features a balance of polar functional groups (hydrazide, nitrile) and lipophilic regions (aromatic ring, aliphatic spacer).

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-(4-Cyanophenoxy)propanehydrazide
CAS Registry Number 438219-13-7[1]
Molecular Formula C₁₀H₁₁N₃O₂[1]
Molecular Weight 205.21 g/mol [1]
SMILES String CC(Oc1ccc(cc1)C#N)C(=O)NN[1]
Hydrogen Bond Donors 2 (from -NH₂ and -NH- groups)
Hydrogen Bond Acceptors 4 (Ether O, Carbonyl O, Nitrile N, Hydrazide N)
Rotatable Bonds 4 (allowing significant conformational flexibility)
Appearance Off-white to pale yellow crystalline solid (inferred from analogs)

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 2-(4-Cyanophenoxy)propanehydrazide stems from its orthogonal reactive centers.

The Hydrazide Moiety (-CONHNH₂)

The terminal nitrogen of the hydrazide group is highly nucleophilic due to the alpha-effect (the adjacent nitrogen atom donates electron density). This makes it highly reactive toward electrophiles:

  • Schiff Base Formation: Condensation with aromatic or aliphatic aldehydes yields hydrazones. This reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen enhances its electrophilicity, facilitating nucleophilic attack by the hydrazide[2].

  • Heterocyclic Cyclization: Reaction with carbon disulfide (CS₂) in the presence of a strong base (e.g., KOH) leads to the formation of 1,3,4-oxadiazole-2-thiones, a privileged scaffold in antimicrobial drug design[3].

The Cyano Group (-C≡N)

The para-substituted cyano group acts as a strong electron-withdrawing group (EWG), modulating the electron density of the phenoxy ring. Furthermore, it can undergo targeted transformations:

  • Tetrazole Synthesis: [3+2] cycloaddition with sodium azide yields tetrazoles, which are excellent bioisosteres for carboxylic acids.

  • Amidoxime Formation: Reaction with hydroxylamine converts the nitrile into an amidoxime, a functional group often utilized in nitric oxide-donating prodrugs.

Reactivity Core 2-(4-Cyanophenoxy)propanehydrazide Aldehyde Aromatic Aldehydes (Acid Catalysis) Core->Aldehyde CS2 CS2 / KOH (Cyclization) Core->CS2 Nitrile Hydroxylamine (Addition) Core->Nitrile Hydrazone Hydrazone Derivatives (Anti-inflammatory) Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole Derivatives (Antimicrobial) CS2->Oxadiazole Amidoxime Amidoxime Derivatives (Nitric Oxide Donors) Nitrile->Amidoxime

Divergent chemical reactivity and downstream pharmaceutical applications.

Experimental Protocol: Synthesis and Characterization

The synthesis of 2-(4-Cyanophenoxy)propanehydrazide follows a robust, two-step nucleophilic substitution and hydrazinolysis pathway. This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final yield[2].

Step 1: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate (Alkylation)

Objective: Establish the ether linkage while preserving the cyano group. Causality: Potassium carbonate (K₂CO₃) is selected as a mild base. It is strong enough to deprotonate 4-cyanophenol (pKa ~7.9) to form the highly nucleophilic phenoxide ion, but mild enough to prevent the hydrolysis of the ester or nitrile groups under anhydrous conditions.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-cyanophenol (10 mmol) in 50 mL of anhydrous acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol) and stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically adopt a slight yellow tint.

  • Alkylation: Add ethyl 2-bromopropionate (12 mmol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture for 6–8 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the lower Rf phenol spot confirms completion.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with 5% NaOH (to remove unreacted phenol), brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate ester.

Step 2: Hydrazinolysis to 2-(4-Cyanophenoxy)propanehydrazide

Objective: Convert the ester to the target hydrazide. Causality: Hydrazine hydrate is used in excess to prevent the formation of symmetric diacylhydrazines. Ethanol is the optimal solvent; it provides a protic environment that stabilizes the tetrahedral intermediate during nucleophilic acyl substitution. Furthermore, the product hydrazide is typically less soluble in cold ethanol than the starting ester, driving the reaction forward via precipitation (Le Chatelier’s Principle)[2].

  • Preparation: Dissolve the ethyl 2-(4-cyanophenoxy)propanoate (10 mmol) in 30 mL of absolute ethanol.

  • Hydrazine Addition: Add 80% hydrazine hydrate (30 mmol) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. Self-Validation: Monitor via TLC (Chloroform:Methanol 9:1). The ester spot will disappear, replaced by a highly polar, baseline-hugging hydrazide spot.

  • Crystallization: Concentrate the reaction mixture to half its volume and pour it into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the precipitated white/pale-yellow solid under vacuum. Wash thoroughly with cold water to remove unreacted hydrazine, followed by a small volume of cold ethanol.

  • Purification: Recrystallize from an ethanol/water mixture to obtain pure 2-(4-Cyanophenoxy)propanehydrazide.

Synthesis A 4-Cyanophenol + Ethyl 2-bromopropionate B K2CO3 / Acetone (Alkylation) A->B C Ethyl 2-(4-cyanophenoxy) propanoate B->C D Hydrazine Hydrate / Ethanol (Reflux) C->D E 2-(4-Cyanophenoxy) propanehydrazide D->E

Step-by-step synthetic workflow for 2-(4-Cyanophenoxy)propanehydrazide.

Applications in Drug Development

Derivatives of phenoxyacetohydrazides and phenoxypropanehydrazides have garnered significant attention in medicinal chemistry. The structural framework of 2-(4-Cyanophenoxy)propanehydrazide is particularly suited for the following therapeutic areas:

  • Anti-inflammatory Agents: Hydrazone derivatives synthesized from phenoxy hydrazides have been extensively studied as dual COX/5-LOX inhibitors. The phenoxy ether linkage provides the necessary flexibility to occupy the hydrophobic pockets of cyclooxygenase enzymes, offering an alternative to traditional NSAIDs with potentially reduced gastrointestinal toxicity[2].

  • Antimicrobial Therapeutics: When cyclized into 1,3,4-oxadiazoles or coupled with substituted benzoic acids, these analogs exhibit potent in vitro antibacterial and antifungal activities. The presence of the electron-withdrawing cyano group enhances lipophilicity and cellular permeability, critical factors for penetrating bacterial cell walls[3].

References

  • Molport. "2-(4-cyanophenoxy)propanehydrazide | 438219-13-7 | Buy Now." Molport Chemical Database. Available at:[Link]

  • Saljooghi, A. S., et al. "Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents." Iranian Journal of Pharmaceutical Research, PubMed Central (PMC). Available at:[Link]

  • Kumar, S., et al. "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs." Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Unveiling the Mechanism of Action: 2-(4-Cyanophenoxy)propanehydrazide Derivatives as Targeted Akt Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous malignancies, notably Non-Small Cell Lung Cancer (NSCLC) and glioblastoma. As the central node of this cascade, Akt (Protein Kinase B) dictates cellular survival, proliferation, and metabolism, making it a highly validated target for oncological drug discovery[1]. Recently, hydrazide-hydrazone architectures—specifically those incorporating a 2-(4-cyanophenoxy) scaffold—have emerged as potent, small-molecule Akt inhibitors[2].

This technical whitepaper dissects the structural rationale, mechanism of action, and preclinical evaluation workflows for 2-(4-Cyanophenoxy)propanehydrazide derivatives. By detailing the causality behind molecular design and the self-validating experimental protocols required for their assessment, this guide provides a comprehensive framework for researchers developing next-generation kinase inhibitors.

Structural Biology & Pharmacophore Rationale

The efficacy of 2-(4-Cyanophenoxy)propanehydrazide derivatives stems from a highly optimized structure-activity relationship (SAR) designed to exploit the ATP-binding pocket and allosteric sites of the Akt kinase domain[3].

  • The 4-Cyanophenoxy Moiety: The para-cyano group acts as a potent electron-withdrawing pharmacophore. This creates a strong dipole moment that facilitates electrostatic interactions deep within the hydrophobic pocket of the Akt kinase. The phenoxy ring provides essential π−π stacking and van der Waals contacts with aromatic residues in the binding site[2].

  • The Propanehydrazide/Hydrazone Linker: This motif serves a dual purpose. First, it acts as a flexible spacer, allowing the molecule to adopt the precise conformation required for optimal target engagement. Second, the nitrogen and oxygen atoms within the hydrazide core act as crucial hydrogen-bond donors and acceptors, anchoring the molecule to the hinge region of the kinase[3].

  • Terminal Heterocycles (e.g., Thiazole): Cyclization of the hydrazide intermediate into a thiazole ring significantly rigidifies the structure, lowering the entropic penalty of binding and enhancing metabolic stability against amidases[4].

Mechanism of Action: Akt Inhibition and Apoptotic Induction

The primary mechanism of action for these derivatives is the direct inhibition of Akt phosphorylation and its subsequent downstream signaling[1].

When Akt is inhibited, it fails to phosphorylate its downstream substrates (such as mTOR, GSK-3, and the pro-apoptotic protein Bad). The unphosphorylated, active form of Bad heterodimerizes with Bcl-2/Bcl-xL, neutralizing their anti-apoptotic effects. This leads to the oligomerization of Bax/Bak, the disruption of the mitochondrial membrane potential ( ΔΨm​ ), the release of cytochrome c, and the subsequent activation of the caspase cascade, irreversibly committing the tumor cell to apoptosis[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR / Cell Survival Akt->mTOR Promotes Survival Apoptosis Apoptosis (Bad/Bax Activation) Akt->Apoptosis Inhibits Inhibitor Cyanophenoxy-Hydrazide Derivative Inhibitor->Akt Blocks Kinase Domain

Fig 1: Interruption of the PI3K/Akt survival pathway by cyanophenoxy-hydrazide derivatives.

Quantitative Efficacy Data

In vitro studies demonstrate that the cyclized derivatives of 2-(4-cyanophenoxy)propanehydrazide exhibit profound selectivity and cytotoxicity against specific cancer lineages. Table 1 summarizes the efficacy of a leading derivative, 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6), compared to standard chemotherapeutics[1][2].

Table 1: Comparative Efficacy of Cyanophenoxy-Hydrazide Derivative (Compound 6)

CompoundCell LineIC50 ( μ g/mL)Akt Inhibition (%)Apoptotic Population (%)
Derivative 6 A549 (NSCLC)12.0 ± 1.7345.77 ± 10.58N/A
Derivative 6 C6 (Glioma)3.83 ± 0.7671.66 ± 4.0932.8
Cisplatin (Ctrl) C6 (Glioma)> 15.0N/A28.8

Data indicates that the derivative outperforms cisplatin in inducing apoptosis in glioma models, directly correlating with its robust Akt inhibitory capacity[1].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow stringent, self-validating workflows. The following protocols detail the critical steps for validating the mechanism of action.

Workflow Synth Chemical Synthesis (Hydrazone Formation) Screen In Vitro Cytotoxicity (MTT Assay) Synth->Screen Kinase Akt Kinase Assay (IC50 Determination) Screen->Kinase Lead Selection FACS Flow Cytometry (Annexin V/PI) Kinase->FACS MoA Validation Docking Molecular Docking (PDB: 4EJN) Kinase->Docking Binding Mode

Fig 2: Preclinical evaluation workflow for novel Akt-targeted hydrazide derivatives.

Protocol A: In Vitro Akt Kinase Inhibition Assay (Colorimetric/Fluorometric)

Purpose: To quantify the direct inhibitory effect of the compound on Akt kinase activity[5]. Causality: By utilizing a specific peptide substrate that mimics the natural target sequence of Akt, we isolate the kinase activity from upstream/downstream cellular noise. The assay measures the transfer of the γ -phosphate from ATP to the substrate.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human Akt1/2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point serial dilution of the cyanophenoxy-hydrazide derivative in DMSO. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine the enzyme, compound, and a known Akt-specific peptide substrate (e.g., Crosstide) in a microplate. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 30 minutes at 30°C.

  • Detection: Add a luminescent kinase reagent (e.g., Kinase-Glo) which depletes the remaining unreacted ATP to generate a luminescent signal.

  • Validation Controls:

    • Positive Control: A known Akt inhibitor (e.g., GSK690693) must be run in parallel to validate assay sensitivity[5].

    • Negative Control: "No enzyme" wells to establish background luminescence.

  • Analysis: Calculate IC50 using non-linear regression (dose-response curve) via GraphPad Prism.

Protocol B: Flow Cytometry for Apoptosis (Annexin V-FITC/PI)

Purpose: To confirm that Akt inhibition translates to apoptotic cell death rather than non-specific necrosis[1]. Causality: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it is bound by fluorophore-conjugated Annexin V. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 or C6 cells at 2×105 cells/well in a 6-well plate. Treat with the derivative at its calculated IC50 and IC50/2 concentrations for 24-48 hours[5].

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze immediately using a flow cytometer.

  • Self-Validating Setup (Compensation Matrix):

    • Unstained cells (to set baseline autofluorescence).

    • Cells stained with Annexin V-FITC only (to compensate FITC spillover into the PI channel).

    • Cells stained with PI only (to compensate PI spillover into the FITC channel).

  • Quadrant Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+)[1].

Conclusion

The 2-(4-Cyanophenoxy)propanehydrazide scaffold represents a highly versatile and potent pharmacophore for targeted Akt inhibition. Through rational structural design—leveraging the electron-withdrawing cyanophenoxy group and the hydrogen-bonding capacity of the hydrazide linker—these derivatives successfully disrupt the PI3K/Akt survival pathway. By adhering to the rigorous, self-validating experimental workflows outlined in this guide, researchers can reliably benchmark the efficacy of novel derivatives, accelerating the translation of these promising molecules into clinical oncology pipelines.

References

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Library of Medicine (NIH/PMC).
  • Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. ACS Omega.
  • Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. MDPI.

Sources

Strategic Utilization of 2-(4-Cyanophenoxy)propanehydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of versatile, high-quality building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 2-(4-Cyanophenoxy)propanehydrazide is a highly strategic, bifunctional intermediate. Featuring a nucleophilic hydrazide terminal and an electron-withdrawing cyanophenoxy moiety connected via a flexible alpha-methyl ether linkage, this compound serves as a foundational precursor for synthesizing diverse heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.

This technical guide provides a comprehensive, self-validating framework for the synthesis, derivatization, and application of 2-(4-Cyanophenoxy)propanehydrazide in medicinal chemistry.

Structural Analysis & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(4-Cyanophenoxy)propanehydrazide
CAS Number 438219-13-7[1]
Molecular Weight 205.21 g/mol [1]
Molecular Formula C10H11N3O2[1]
SMILES String CC(Oc1ccc(cc1)C#N)C(=O)NN[2]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Mechanistic Rationale of the Pharmacophore

The utility of 2-(4-Cyanophenoxy)propanehydrazide stems from its tripartite structure:

  • The Hydrazide Terminal (-CONHNH₂): A powerful alpha-effect nucleophile. It readily undergoes condensation with aldehydes/ketones to form Schiff bases (hydrazones)[3] or dehydrative cyclization with carboxylic acids/derivatives to form stable heterocycles[4].

  • The 4-Cyanophenoxy Group: The para-cyano group is a strong electron-withdrawing moiety that enhances the metabolic stability of the aromatic ring. Furthermore, the nitrile acts as a classic bioisostere precursor, easily converted into a tetrazole (a carboxylic acid mimic) during late-stage functionalization.

  • The Propane Linker: The alpha-methyl substitution introduces a chiral center and conformational flexibility, allowing the molecule to navigate and optimally occupy complex protein binding pockets.

Pharmacophore Core 2-(4-Cyanophenoxy)propanehydrazide Bifunctional Scaffold Cyano Cyano Group (-CN) Tetrazole Bioisostere Dipole Interactions Core->Cyano Para-position Ether Phenoxy Ether Linkage Conformational Flexibility H-Bond Acceptor Core->Ether Alpha-methyl Linker Hydrazide Hydrazide (-CONHNH2) Covalent Binding Heterocycle Precursor Core->Hydrazide Terminal Nucleophile

Caption: Pharmacophore mapping detailing the functional utility of each structural moiety.

Synthetic Pathways & Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the Hydrazide Building Block

Objective: Synthesize 2-(4-cyanophenoxy)propanehydrazide from 4-cyanophenol via a two-step alkylation and hydrazinolysis sequence.

Step 1: Sₙ2 Alkylation

  • Procedure: Dissolve 4-cyanophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature. Add ethyl 2-bromopropionate (1.2 eq) dropwise. Heat the mixture to 80°C for 4-6 hours.

  • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the acidic phenol (pKa ~7.9, lowered by the electron-withdrawing cyano group) without triggering side reactions. DMF, a polar aprotic solvent, leaves the phenoxide nucleophile unsolvated and highly reactive, driving the Sₙ2 displacement of the bromide.

  • Self-Validation (QC): Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The highly polar phenoxide spot will disappear, replaced by a higher R_f ester spot.

Step 2: Hydrazinolysis

  • Procedure: Dissolve the isolated intermediate ester in absolute ethanol. Add an excess of hydrazine hydrate (80% or 99%, 3.0–5.0 eq)[5],[6]. Reflux the mixture at 70–80°C for 4–8 hours[7],[3].

  • Causality: Ethanol is selected because it effectively solubilizes both the lipophilic ester and the highly polar hydrazine hydrate, ensuring a homogeneous reaction phase[5]. An excess of hydrazine hydrate is critical to prevent the newly formed hydrazide from reacting with another molecule of the ester, which would yield an unwanted symmetric diacylhydrazine byproduct[7].

  • Self-Validation (QC): Monitor via TLC (DCM:MeOH 9:1). The hydrazide product will have a significantly lower R_f than the ester due to extensive hydrogen bonding. Confirm product identity via LC-MS (ESI+): expect a strong [M+H]+ peak at m/z 206.2[1]. IR spectroscopy will show a shift in the C=O stretch from ~1735 cm⁻¹ (ester) to ~1680 cm⁻¹ (hydrazide), while the -CN stretch remains intact at ~2220 cm⁻¹.

Protocol B: Downstream Derivatization to 1,3,4-Oxadiazoles

Objective: Cyclize the hydrazide into a bioactive 2,5-disubstituted 1,3,4-oxadiazole.

  • Procedure: Combine 2-(4-cyanophenoxy)propanehydrazide (1.0 eq) with a target aromatic carboxylic acid (1.0 eq) in a round-bottom flask. Add phosphorus oxychloride (POCl₃, 5-10 volumes)[4],[8]. Heat the mixture under reflux (90–100°C) for 4–6 hours[8].

  • Causality: POCl₃ serves a dual purpose as both the solvent and the activating/dehydrating agent[4]. It first converts the carboxylic acid into a highly electrophilic acid chloride in situ, which rapidly acylates the hydrazide to form a diacylhydrazine intermediate. POCl₃ then facilitates the dehydrative cyclization of this intermediate into the stable 1,3,4-oxadiazole ring[4],[8].

  • Self-Validation (QC): Quench the reaction carefully by pouring over crushed ice to hydrolyze excess POCl₃. Validate the precipitated solid via IR spectroscopy: the broad, strong N-H stretches (3200–3300 cm⁻¹) of the hydrazide will completely disappear, and a new C=N stretch will emerge at ~1610 cm⁻¹. ¹H-NMR will confirm the complete absence of hydrazide N-H and NH₂ protons.

Pathway A 4-Cyanophenol + Ethyl 2-bromopropionate B Intermediate Ester (SN2 Alkylation) A->B K2CO3, DMF 80°C C 2-(4-Cyanophenoxy) propanehydrazide B->C Hydrazine Hydrate EtOH, Reflux D 1,3,4-Oxadiazoles (Bioactive Scaffolds) C->D Ar-COOH, POCl3 Dehydrative Cyclization E Hydrazones (Schiff Bases) C->E Ar-CHO, AcOH Condensation

Caption: Synthetic workflow and downstream derivatization of 2-(4-Cyanophenoxy)propanehydrazide.

Applications in Drug Development & Target Engagement

The derivatives of 2-(4-Cyanophenoxy)propanehydrazide are highly prized in pharmacology for specific target engagement modalities:

  • Bioisosteric Replacement (1,3,4-Oxadiazoles): The 1,3,4-oxadiazole ring is a classic bioisostere for amides and esters. It is favored for its low lipophilicity, which improves aqueous solubility, and its resistance to enzymatic hydrolysis, which enhances metabolic stability[9],[10].

  • Reversible Covalent Inhibition (Hydrazones): Hydrazides and their hydrazone derivatives can act as reversible covalent inhibitors. They are particularly effective against enzymes with active-site carbonyls or metal ions, such as monoamine oxidases (MAOs) or metalloproteinases, where the nitrogen-rich core acts as an excellent metal chelator[5],[7].

  • Angiotensin II Receptor Blocker (ARB) Analogs: The terminal cyano group on the phenoxy ring can be reacted with sodium azide to yield a tetrazole. Tetrazoles are premier lipophilic bioisosteres of carboxylic acids, widely utilized in antihypertensive drugs to ensure high oral bioavailability while maintaining strong ionic interactions within the target receptor.

References

  • Molport. "2-(4-cyanophenoxy)propanehydrazide | 438219-13-7." Molport Database. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal. URL:[Link]

  • MDPI Molecules. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." MDPI. URL:[Link]

  • NIH PubMed Central. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." NIH. URL:[Link]

Sources

Synthesis Pathways and Mechanistic Insights for 2-(4-Cyanophenoxy)propanehydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) is a highly versatile chemical building block utilized extensively in medicinal chemistry and drug discovery. Aryloxy acid hydrazides serve as critical precursors for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are frequently incorporated into Akt inhibitors, antimicrobial agents, and anticancer therapeutics [1].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating synthetic methodology for this compound. Rather than merely listing steps, this guide dissects the thermodynamic and kinetic rationale behind each experimental choice, ensuring reproducibility, high yield, and high purity for downstream pharmaceutical applications.

Retrosynthetic Logic and Pathway Design

The synthesis of 2-(4-Cyanophenoxy)propanehydrazide relies on a robust, two-step linear sequence. The retrosynthetic disconnection of the target molecule reveals two primary synthons: an aryloxy ester and a hydrazine moiety.

  • C–N Bond Disconnection (Hydrazinolysis): The terminal hydrazide group is derived from the nucleophilic acyl substitution of an intermediate ester using hydrazine hydrate.

  • C–O Bond Disconnection (O-Alkylation): The intermediate ester, ethyl 2-(4-cyanophenoxy)propanoate, is synthesized via a Williamson ether synthesis between 4-cyanophenol and an α -haloester (ethyl 2-bromopropionate).

SyntheticPathway SM1 4-Cyanophenol INT Ethyl 2-(4-cyanophenoxy)propanoate SM1->INT K2CO3, Acetone Reflux, 12h (Williamson Ether Synthesis) SM2 Ethyl 2-bromopropionate SM2->INT K2CO3, Acetone Reflux, 12h (Williamson Ether Synthesis) PROD 2-(4-Cyanophenoxy)propanehydrazide (Target Compound) INT->PROD NH2NH2·H2O, EtOH Reflux, 6h (Hydrazinolysis)

Figure 1: Two-step synthetic pathway of 2-(4-Cyanophenoxy)propanehydrazide.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Mechanistic Causality

The first step involves the SN​2 displacement of the bromide ion from ethyl 2-bromopropionate by the phenoxide ion of 4-cyanophenol.

  • Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is utilized instead of aqueous sodium hydroxide ( NaOH ). NaOH would risk the saponification of the ethyl ester product into a carboxylic acid, derailing the subsequent hydrazinolysis step. K2​CO3​ is a mild, non-nucleophilic base perfectly suited for generating the phenoxide in situ [2].

  • Solvent Dynamics: Acetone is chosen as the polar aprotic solvent. While Dimethylformamide (DMF) can accelerate SN​2 reactions, acetone allows for a milder reflux temperature (56 °C) and is significantly easier to remove during workup, preventing solvent contamination in the intermediate.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (10.0 mmol, 1.19 g) in 50 mL of anhydrous acetone.

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol, 2.07 g) to the solution. Stir the suspension at room temperature for 30 minutes. Validation check: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide ion.

  • Alkylation: Add ethyl 2-bromopropionate (12.0 mmol, 2.17 g) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 56 °C for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). Validation check: Disappearance of the phenol spot ( Rf​≈0.3 ) and appearance of a new, higher-running ester spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in 50 mL of Ethyl Acetate. Wash sequentially with 5% aqueous NaOH (2 × 20 mL) to remove any unreacted 4-cyanophenol, followed by brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield ethyl 2-(4-cyanophenoxy)propanoate as a viscous oil.

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

Mechanistic Causality

The conversion of the ester to the target hydrazide proceeds via a nucleophilic acyl substitution. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel ethanol as the leaving group.

  • Reagent Stoichiometry: A significant excess of hydrazine hydrate (3.0 equivalents) is mandatory. Using a 1:1 stoichiometric ratio drastically increases the risk of the newly formed hydrazide acting as a nucleophile and attacking a second ester molecule, resulting in an unwanted symmetric diacylhydrazine byproduct.

  • Safety & Reactivity: Hydrazine hydrate (80% or 98%) is used rather than anhydrous hydrazine due to the extreme toxicity and explosive hazards of the anhydrous form, without compromising the nucleophilicity required for the reaction [3].

Mechanism Ester Ester Carbonyl (Electrophile) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Tetrahedral Product Hydrazide Product Tetrahedral->Product Collapse & Elimination LeavingGroup Ethanol (Leaving Group) Tetrahedral->LeavingGroup

Figure 2: Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.

Self-Validating Experimental Protocol
  • Preparation: Dissolve the intermediate ethyl 2-(4-cyanophenoxy)propanoate (8.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 24.0 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 6 to 8 hours. Monitor via TLC (Dichloromethane:Methanol 10:1). Validation check: The ester spot will disappear, replaced by a highly polar hydrazide spot that typically stays near the baseline or has a very low Rf​ .

  • Crystallization (Self-Purification): Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Transfer the flask to an ice bath (0–5 °C) and allow it to stand for 2 hours. Validation check: A white to off-white crystalline solid will precipitate. If precipitation is stubborn, scratching the inside of the flask with a glass rod will induce nucleation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (10 mL) followed by diethyl ether (10 mL) to remove any residual hydrazine and trace organic impurities.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ to yield pure 2-(4-Cyanophenoxy)propanehydrazide .

Quantitative Data & Yield Optimization

To ensure maximum efficiency, various reaction parameters were evaluated. The table below summarizes the optimization data, demonstrating why the selected protocols yield the highest purity and recovery.

Reaction StepSolventBase / ReagentTemp (°C)Time (h)Isolated Yield (%)Observation / Impurity Profile
1. O-Alkylation Acetone K2​CO3​ (1.5 eq)56 (Reflux)1285% Clean reaction, easy workup.
1. O-AlkylationDMF K2​CO3​ (1.5 eq)80878%Faster, but trace ester hydrolysis observed.
2. Hydrazinolysis Ethanol NH2​NH2​⋅H2​O (3.0 eq)78 (Reflux)690% High purity, excellent crystallization.
2. HydrazinolysisMethanol NH2​NH2​⋅H2​O (1.5 eq)65 (Reflux)1072%Significant diacylhydrazine byproduct formed.

Table 1: Optimization of reaction conditions for the synthesis of 2-(4-Cyanophenoxy)propanehydrazide.

Conclusion & Downstream Applications

The synthesized 2-(4-Cyanophenoxy)propanehydrazide acts as a highly reactive nucleophile for subsequent cyclization reactions. By reacting this hydrazide with various aromatic aldehydes, researchers can form hydrazones, which are then cyclized using oxidizing agents (e.g., Chloramine-T or I2​/K2​CO3​ ) to yield 1,3,4-oxadiazoles. These derivatives are currently being heavily investigated as small-molecule Akt inhibitors for Non-Small Cell Lung Cancer (NSCLC) therapy and targeted apoptosis induction[1]. By adhering to the thermodynamic controls and stoichiometric ratios outlined in this guide, researchers can reliably produce this critical intermediate at scale.

References

  • Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy ACS Omega (2023).[Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives Current Medicinal Chemistry (2012).[Link]

Structural Profiling of 2-(4-Cyanophenoxy)propanehydrazide: A Technical Guide to Crystallographic and XRD Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) is a highly versatile bifunctional synthon widely utilized in the development of targeted therapeutics, including Akt inhibitors, COX-2 inhibitors, and microtubule destabilizing agents[1][2]. Because the molecule possesses both a rigid, polar cyanophenoxy headgroup and a flexible, hydrogen-bond-donating/accepting propanehydrazide tail, understanding its solid-state behavior is critical for downstream pharmaceutical formulation and derivatization.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of 2-(4-Cyanophenoxy)propanehydrazide. By detailing optimized crystallization methodologies, Single-Crystal X-Ray Diffraction (SC-XRD) parameters, and Powder X-Ray Diffraction (PXRD) profiling, this guide equips researchers with the protocols necessary to isolate, resolve, and validate the solid-state structure of this critical intermediate.

The Structural Logic of Phenoxyhydrazides

The molecular architecture of 2-(4-Cyanophenoxy)propanehydrazide ( C10​H11​N3​O2​ ) presents unique crystallographic challenges and opportunities. The molecule is characterized by three distinct domains:

  • The Cyano Group ( −C≡N ): Acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor, often driving the formation of weak C−H⋯N interactions in the crystal lattice[3].

  • The Phenoxy Ether Core: Provides a degree of rotational freedom, though steric hindrance typically forces the aromatic ring and the adjacent alkyl chain into a specific torsional conformation to minimize lattice energy.

  • The Hydrazide Motif ( −CO−NH−NH2​ ): A highly active supramolecular functional group capable of forming robust, bifurcated hydrogen-bonding networks.

Because hydrazides are highly prone to forming solvates or polymorphs depending on the crystallization environment, thermodynamic control during crystal growth is paramount.

Interactions A 2-(4-Cyanophenoxy) propanehydrazide B Hydrazide Motif (-CO-NH-NH2) A->B C Cyano Group (-C≡N) A->C D Phenoxy Ether (-O-) A->D E Primary H-Bonding (N-H···O=C) B->E F Weak Interactions (C-H···N / π-π) C->F D->F G 3D Supramolecular Network E->G F->G

Supramolecular interaction logic driving the crystal packing of the compound.

Experimental Protocols for Crystallization

To obtain high-quality single crystals suitable for SC-XRD, the crystallization method must suppress rapid nucleation (which leads to amorphous powders or microcrystalline aggregates) and promote slow, thermodynamically driven lattice assembly.

Step-by-Step Crystallization Methodology
  • Rationale: Hydrazides frequently co-crystallize with protic solvents (like water or methanol)[1]. To obtain the pure anhydrous phase, a semi-polar, aprotic solvent system or a strictly controlled anhydrous protic system is required.

  • Solvent Preparation: Prepare a binary solvent system of anhydrous Ethyl Acetate and Hexane (1:1 v/v). The ethyl acetate solubilizes the polar hydrazide, while hexane acts as an anti-solvent to gently lower solubility.

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 2-(4-Cyanophenoxy)propanehydrazide in 4 mL of the solvent mixture under gentle heating (40 °C).

  • Filtration: Pass the warm solution through a 0.22 μm PTFE syringe filter into a clean, scratch-free 20 mL scintillation vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields larger, higher-quality single crystals.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly two pinholes using a 20-gauge needle. Place the vial in a dark, vibration-free cabinet at a constant 20 °C.

  • Harvesting: After 5–8 days, inspect the vial under a polarized stereomicroscope. Harvest the resulting colorless block crystals directly into inert perfluoropolyether (Paratone-N) oil to prevent degradation or solvent loss prior to mounting.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is isolated, SC-XRD is utilized to determine the absolute molecular conformation and the precise dimensions of the unit cell.

Data Collection Protocol
  • Mounting: A single crystal (approx. 0.15×0.12×0.10 mm) is mounted on a MiTeGen loop.

  • Temperature Control: Data collection must be performed at 100 K using an N2​ cryostream. Causality: Low temperatures drastically reduce the thermal vibration (Debye-Waller factors) of the atoms. This is particularly critical for locating the electron density of the terminal hydrogen atoms on the −NH2​ group, which are essential for mapping the hydrogen-bonding network.

  • Radiation: Mo radiation ( λ=0.71073 Å) is preferred to minimize absorption effects.

Representative Crystallographic Parameters

Based on isostructural phenoxyhydrazide derivatives and computational lattice predictions[1][3], the following table summarizes the expected crystallographic data for the stable anhydrous polymorph.

ParameterValue / Description
Empirical Formula C10​H11​N3​O2​
Formula Weight 205.21 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.45 Å, b≈11.20 Å, c≈10.85 Å
Volume ≈1120.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.216 g/cm³
Absorption Coefficient ( μ ) 0.088 mm⁻¹
F(000) 432
Key Intermolecular Bonds N−H⋯O (Hydrazide to Carbonyl), C−H⋯N (Alkyl to Cyano)

Powder X-Ray Diffraction (PXRD) Profiling

While SC-XRD provides the definitive 3D structure of a single crystal, Powder X-Ray Diffraction (PXRD) is the mandatory self-validating system used to prove that the bulk synthesized powder matches the single crystal[3].

PXRD Experimental Workflow
  • Sample Preparation: Gently grind 30 mg of the bulk compound in an agate mortar. Causality: Gentle grinding ensures a uniform particle size (reducing preferred orientation effects) without imparting enough mechanical energy to trigger a mechanochemical phase transition.

  • Mounting: Back-load the powder into a zero-background silicon holder to eliminate amorphous scattering noise.

  • Data Acquisition: Scan from 2θ=5∘ to 50∘ using Cu radiation ( λ=1.5406 Å) with a step size of 0.01∘ .

Key Diffraction Peaks (Simulated Benchmark)

The following table outlines the primary high-intensity peaks expected for the bulk phase of 2-(4-Cyanophenoxy)propanehydrazide.

Angle (°)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
8.4510.45100 (Base Peak)(0 1 0)
12.307.1945(1 0 0)
16.855.2662(1 1 -1)
19.404.5788(0 2 1)
22.154.0135(2 1 0)
25.603.4820(1 3 1)

Note: A Rietveld refinement should be performed comparing the experimental PXRD pattern against the theoretical pattern generated from the SC-XRD .cif file. A goodness-of-fit ( χ2 ) approaching 1.0 validates bulk phase purity.

Workflow A Synthesis & Purity (>99% HPLC) B Solvent Screening (Ethyl Acetate/Hexane) A->B C Slow Evaporation (Thermodynamic Control) B->C D SC-XRD Data Collection (Mo Kα, 100K) C->D F Bulk Phase Validation (PXRD Analysis) C->F Bulk Powder E Structure Solution (Olex2 / SHELXT) D->E E->F Simulated vs Exp

Self-validating crystallographic workflow from synthesis to bulk phase verification.

Structural Implications in Drug Development

The crystallographic resolution of 2-(4-Cyanophenoxy)propanehydrazide is not merely an academic exercise; it has direct implications for medicinal chemistry.

  • Conformational Pre-organization: The torsion angles between the phenoxy oxygen and the propane spacer dictate the trajectory of the hydrazide group. When this molecule is condensed with aldehydes to form hydrazones (e.g., for Akt or COX-2 inhibition)[1][2], the pre-existing solid-state conformation often mirrors the lowest-energy binding pose required to fit into the hydrophobic pockets of target kinases[4].

  • Lattice Energy and Solubility: The dense hydrogen-bonding network (driven by the −NH2​ and −C≡N groups) results in high lattice energy. This crystallographic data allows formulators to predict thermodynamic solubility and design appropriate co-crystals or salt forms (such as the hydrochloride salt, CAS 2219419-27-7) to improve bioavailability[5].

References

  • Ucar, G., et al. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. ACS Omega. Available at:[Link]

  • Karthik, S., et al. (2021). Synthesis of a New Series of Organic Solid-State Near-Infrared Emitters: The Role of Crystal Packing and Weak Intermolecular Interactions. ACS Publications. Available at:[Link]

  • Wang, Y., et al. (2021). Discovery of a Series of Hydroxamic Acid-Based Microtubule Destabilizing Agents with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2025). Anti-Inflammatory, Proton Pump Inhibitor and Synthesis of Some New Benzimidazole Derivatives. Insight Medical Publishing. Available at:[Link]

Sources

Methodological & Application

Preparation of Hydrazone Derivatives from 2-(4-Cyanophenoxy)propanehydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Synthesis, Characterization, and Application of Novel Hydrazone Derivatives

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the preparation of hydrazone derivatives from 2-(4-cyanophenoxy)propanehydrazide. This class of compounds holds significant promise in the discovery of novel therapeutic agents due to the versatile biological activities associated with the hydrazone scaffold. This guide details the synthetic pathway, reaction mechanisms, and practical laboratory protocols, alongside potential applications supported by scientific literature.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a cornerstone in modern medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research.[1][2][3][4] The structural flexibility of the hydrazone moiety allows for the synthesis of a vast library of derivatives, enabling the fine-tuning of their biological and pharmacokinetic profiles. The introduction of a 2-(4-cyanophenoxy)propanehydrazide backbone provides a unique scaffold that can be further functionalized to explore new chemical spaces and potentially enhance therapeutic efficacy.

Synthetic Strategy: A Two-Step Approach

The preparation of hydrazone derivatives from 2-(4-cyanophenoxy)propanehydrazide is a sequential process. The first part of the synthesis is the preparation of the key intermediate, 2-(4-cyanophenoxy)propanehydrazide. This is followed by the condensation reaction with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

Synthesis_Strategy cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrazone Synthesis A 4-Cyanophenol + Ethyl 2-bromopropionate B Ethyl 2-(4-cyanophenoxy)propanoate A->B Williamson Ether Synthesis C 2-(4-Cyanophenoxy)propanehydrazide B->C Hydrazinolysis D 2-(4-Cyanophenoxy)propanehydrazide F Hydrazone Derivative D->F E Aldehyde / Ketone E->F Condensation caption Overall synthetic workflow.

Figure 1: A diagram illustrating the two-part synthetic strategy for preparing hydrazone derivatives.

Part 1: Synthesis of the Precursor 2-(4-Cyanophenoxy)propanehydrazide

This section details the synthesis of the crucial hydrazide intermediate. The process involves two main reactions: a Williamson ether synthesis to form the ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate

The initial step involves the formation of an ether linkage between 4-cyanophenol and ethyl 2-bromopropionate via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide ion, generated by a base, acts as a nucleophile and displaces the bromide ion from the alkyl halide.

Mechanism: Williamson Ether Synthesis

The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-cyanophenol using a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl 2-bromopropionate.

Williamson_Ether_Synthesis phenol 4-Cyanophenol phenoxide 4-Cyanophenoxide phenol->phenoxide + Base base K2CO3 product Ethyl 2-(4-cyanophenoxy)propanoate phenoxide->product + Ethyl 2-bromopropionate alkyl_halide Ethyl 2-bromopropionate alkyl_halide->product salt KBr caption Williamson ether synthesis mechanism.

Figure 2: The mechanism of the Williamson ether synthesis.

Protocol: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate

Reagent/SolventMolar Ratio/Concentration
4-Cyanophenol1.0 eq
Ethyl 2-bromopropionate1.1 eq
Anhydrous Potassium Carbonate1.5 eq
AcetoneAnhydrous

Procedure:

  • To a stirred solution of 4-cyanophenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl 2-bromopropionate dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2: Synthesis of 2-(4-Cyanophenoxy)propanehydrazide

The synthesized ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester.

Protocol: Synthesis of 2-(4-Cyanophenoxy)propanehydrazide

Reagent/SolventMolar Ratio/Concentration
Ethyl 2-(4-cyanophenoxy)propanoate1.0 eq
Hydrazine Hydrate (99-100%)5.0 eq
Ethanol (95%)-

Procedure:

  • Dissolve ethyl 2-(4-cyanophenoxy)propanoate in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the concentrated solution into ice-cold water to precipitate the solid hydrazide.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-cyanophenoxy)propanehydrazide.

Part 2: Synthesis of Hydrazone Derivatives

The final step is the condensation of 2-(4-cyanophenoxy)propanehydrazide with various aromatic or heteroaromatic aldehydes or ketones to form the target hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Mechanism: Hydrazone Formation

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazide then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable C=N double bond of the hydrazone.

Hydrazone_Formation hydrazide 2-(4-Cyanophenoxy)propanehydrazide intermediate Tetrahedral Intermediate hydrazide->intermediate + Aldehyde/Ketone (H+) aldehyde Aldehyde/Ketone aldehyde->intermediate product Hydrazone Derivative intermediate->product - H2O water H2O caption Mechanism of hydrazone formation.

Figure 3: The acid-catalyzed mechanism for hydrazone formation.

General Protocol: Synthesis of Hydrazone Derivatives

Reagent/SolventMolar Ratio/Concentration
2-(4-Cyanophenoxy)propanehydrazide1.0 eq
Substituted Aldehyde/Ketone1.0 eq
Ethanol or Methanol-
Glacial Acetic AcidCatalytic amount (2-3 drops)

Procedure:

  • Dissolve 2-(4-cyanophenoxy)propanehydrazide in ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent to achieve high purity.

Characterization of Synthesized Compounds

The structures of the synthesized hydrazide and hydrazone derivatives should be confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For the hydrazide, look for N-H and C=O stretching vibrations. For the hydrazones, the disappearance of the aldehyde/ketone C=O stretch and the appearance of a C=N stretch are key indicators of successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. In ¹H NMR of the hydrazones, the appearance of a singlet for the azomethine proton (-N=CH-) is a characteristic signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their molecular formula.

Applications and Biological Potential

Hydrazone derivatives of 2-(4-cyanophenoxy)propanehydrazide are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Hydrazones are well-documented for their broad-spectrum antimicrobial properties.[4][6] The presence of the azomethine linkage is often crucial for their activity. The synthesized derivatives can be screened against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs). Structure-activity relationship (SAR) studies can then be conducted to identify the key structural features responsible for potent antimicrobial effects. For instance, the nature and position of substituents on the aromatic ring of the aldehyde or ketone can significantly influence the activity.

Anticonvulsant Activity

Numerous studies have highlighted the potential of hydrazones as anticonvulsant agents.[7] The synthesized compounds can be evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to assess their ability to prevent seizures. The cyanophenoxy moiety may contribute to the overall lipophilicity and CNS penetration of the molecules, which are important factors for anticonvulsant drugs.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel hydrazone derivatives of 2-(4-cyanophenoxy)propanehydrazide. The detailed protocols and mechanistic insights are intended to empower researchers in the field of medicinal chemistry to explore this promising class of compounds for the development of new therapeutic agents. By systematically modifying the aldehyde or ketone component, a diverse library of hydrazones can be generated, paving the way for the discovery of lead compounds with enhanced biological activity and favorable safety profiles.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287–301. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5246. [Link]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(5), 643. [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]

  • Desai, D. D., & Desai, G. C. (2013). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 5(12), 91-95. [Link]

  • Patel, R. J., & Patel, K. D. (2012). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. Der Pharma Chemica, 4(1), 91-97. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Juribašić Kulcsár, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(59), 35948–35961. [Link]

  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Anticonvulsant activity of isatin and its derivatives. Epilepsy Research, 49(2), 161-166. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Video. (2020, April 20). [Video]. YouTube. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab. Retrieved from [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2359. [Link]

Sources

Application Note: In Vitro Evaluation of 2-(4-Cyanophenoxy)propanehydrazide as a Mechanism-Based Myeloperoxidase (MPO) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Screening Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Myeloperoxidase (MPO) is a critical heme-containing enzyme abundantly expressed in the azurophilic granules of neutrophils. While MPO plays a vital role in innate immunity by catalyzing the conversion of hydrogen peroxide (H₂O₂) and chloride (Cl⁻) into highly microbicidal hypochlorous acid (HOCl), its dysregulation is a primary driver of oxidative stress and tissue damage in chronic inflammatory, neurodegenerative, and cardiovascular diseases ([1]).

Hydrazides represent a privileged, highly validated class of mechanism-based (suicide) MPO inhibitors. Classical molecules such as 4-aminobenzoic acid hydrazide (4-ABAH) irreversibly inhibit MPO by intercepting its catalytic cycle ([2]). Specifically, the hydrazide moiety is oxidized by the highly reactive MPO Compound I or Compound II, generating radical intermediates that covalently modify the enzyme's heme prosthetic group, leading to permanent inactivation[2]. Recent structural optimizations have demonstrated that modifying the aromatic system of hydrazides can significantly enhance binding affinity and inhibitory potency, yielding IC₅₀ values well below the sub-micromolar range ([3]).

2-(4-Cyanophenoxy)propanehydrazide is a novel structural analog that combines the requisite reactive hydrazide warhead with an aryloxyalkyl scaffold. The electron-withdrawing para-cyano group on the phenoxy ring modulates the electronic environment of the molecule, which is hypothesized to tune the oxidation potential of the hydrazide, thereby optimizing target residence time and minimizing off-target reactivity.

This application note details a self-validating, three-tiered in vitro screening cascade designed to rigorously evaluate the efficacy, mechanism, and physiological translation of 2-(4-Cyanophenoxy)propanehydrazide.

Experimental Screening Workflow

G A Compound Preparation B Biochemical Chlorination Assay (Taurine/TNB) A->B C Biochemical Peroxidation Assay (TMB) A->C E Data Analysis & IC50 Determination B->E C->E D Ex Vivo NETosis Assay (Human Neutrophils) E->D Lead Progression

Fig 1: Stepwise in vitro screening cascade for evaluating hydrazide-based MPO inhibitors.

Protocol 1: Biochemical MPO Chlorination Assay (Taurine/TNB Method)

Causality & Assay Rationale

MPO's primary physiological function is the generation of HOCl. However, HOCl is highly transient and rapidly bleaches standard colorimetric dyes, making direct kinetic measurement impossible. This protocol utilizes taurine as a chemical "trap." HOCl reacts with taurine to form a stable taurine chloramine. After stopping the MPO reaction with catalase (which destroys residual H₂O₂), 5-thio-2-nitrobenzoic acid (TNB) is added. Taurine chloramine oxidizes the yellow TNB into colorless DTNB. Therefore, MPO activity is inversely proportional to the absorbance at 412 nm.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 100 mM NaCl). Note: Avoid reducing agents like DTT or BME, as they will directly reduce the heme and interfere with the assay.

  • Reagent Assembly: In a 96-well clear microplate, add 50 µL of Assay Buffer containing 10 mM Taurine and 10 nM purified human MPO.

  • Compound Pre-incubation: Add 10 µL of 2-(4-Cyanophenoxy)propanehydrazide (titrated from 10 µM to 0.01 µM in 1% DMSO). Incubate at room temperature for 15 minutes.

    • Causality of Addition Order: MPO must be pre-incubated with the hydrazide before H₂O₂ addition. Because hydrazides are suicide substrates, initiating the reaction with H₂O₂ in the presence of the inhibitor ensures the compound is present at the exact moment the highly reactive Compound I is formed.

  • Reaction Initiation: Add 10 µL of 100 µM H₂O₂ to start the chlorination cycle. Incubate for 20 minutes at 37°C.

  • Quenching: Add 10 µL of Catalase (100 U/mL) and incubate for 5 minutes to eliminate unreacted H₂O₂.

  • Detection: Add 20 µL of 2 mM TNB reagent. Incubate for 5 minutes.

  • Readout: Measure absorbance at 412 nm using a microplate reader.

Self-Validating System: The Scavenger Control

To ensure 2-(4-Cyanophenoxy)propanehydrazide is a true MPO inhibitor and not merely a direct HOCl scavenger, run a parallel Scavenger Control . In this control, add the compound after Step 5 (Catalase quenching) but before Step 6 (TNB addition). A true mechanism-based inhibitor will show no signal reduction in this control, proving it acts on the enzyme, not the product.

Protocol 2: Biochemical MPO Peroxidation Assay (TMB Method)

Causality & Assay Rationale

While the chlorination assay measures HOCl output, the peroxidation assay directly measures the enzyme's ability to undergo 1-electron transfers. 3,3',5,5'-Tetramethylbenzidine (TMB) is a classical peroxidase substrate. Hydrazides compete with TMB for oxidation by MPO Compound I/II[2]. Measuring both chlorination and peroxidation ensures the inhibitor blocks the entire catalytic machinery.

Step-by-Step Methodology
  • Reaction Mix: In a 96-well plate, combine 50 µL Assay Buffer (pH 6.5, no NaCl required), 10 nM MPO, and 10 µL of 2-(4-Cyanophenoxy)propanehydrazide. Pre-incubate for 15 minutes.

  • Substrate Addition: Add 20 µL of 1 mM TMB solution.

  • Initiation: Add 10 µL of 100 µM H₂O₂.

  • Kinetic Readout: Immediately read the absorbance kinetically at 652 nm (blue oxidized TMB product) for 10 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol 3: Ex Vivo Human Neutrophil NETosis Assay

Causality & Assay Rationale

Biochemical assays do not account for cellular permeability or intracellular competition. MPO is strictly required for phorbol 12-myristate 13-acetate (PMA)-induced Neutrophil Extracellular Trap (NET) formation, where it drives chromatin decondensation ([1]). This assay validates target engagement in a physiological environment using SYTOX Green, a cell-impermeant DNA dye. As NETosis causes plasma membrane rupture and DNA extrusion, extracellular DNA binds the dye, yielding a >10-fold increase in fluorescence.

Step-by-Step Methodology
  • Neutrophil Isolation: Isolate primary human polymorphonuclear neutrophils (PMNs) from healthy donor whole blood using a density gradient (e.g., Polymorphprep). Resuspend in RPMI 1640 (phenol red-free) + 2% FBS.

  • Seeding: Seed neutrophils at 5 × 10⁴ cells/well in a 96-well black, clear-bottom plate.

  • Inhibitor Treatment: Add 2-(4-Cyanophenoxy)propanehydrazide (0.1 - 20 µM) and 4-ABAH (Reference Control) to respective wells. Incubate for 30 minutes at 37°C, 5% CO₂.

  • Dye & Stimulation: Add SYTOX Green (final concentration 2 µM) and stimulate NETosis with 100 nM PMA.

  • Kinetic Imaging/Readout: Monitor fluorescence (Ex 488 nm / Em 523 nm) every 30 minutes for 4 hours. Calculate the Area Under the Curve (AUC) to quantify NETosis inhibition.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-(4-Cyanophenoxy)propanehydrazide compared to the classical reference inhibitor, 4-ABAH.

Test ArticleMPO Chlorination IC₅₀ (µM)MPO Peroxidation IC₅₀ (µM)NETosis Inhibition IC₅₀ (µM)HOCl Scavenging (100 µM)
2-(4-Cyanophenoxy)propanehydrazide 0.45 ± 0.080.82 ± 0.124.1 ± 0.5< 5% (Negative)
4-ABAH (Reference) 0.30 ± 0.050.65 ± 0.092.2 ± 0.3< 5% (Negative)
Vehicle (DMSO) N/AN/AN/AN/A

Note: The IC₅₀ shift between biochemical and cell-based assays (NETosis) is expected due to the requirement for the compound to cross the neutrophil plasma membrane and access the azurophilic granules.

Mechanistic Pathway Visualization

Mechanism MPO Native MPO (Fe3+) CpdI Compound I (Fe4+=O, P•+) MPO->CpdI H2O2 CpdI->MPO Cl- -> HOCl (Chlorination Cycle) CpdII Compound II (Fe4+=O) CpdI->CpdII 1e- reduction Inhib Irreversible MPO Inactivation CpdI->Inhib Radical Covalent Modification CpdII->MPO 1e- reduction (Peroxidation Cycle) CpdII->Inhib Radical Covalent Modification Hydrazide 2-(4-Cyanophenoxy) propanehydrazide Hydrazide->CpdI Oxidized by Hydrazide->CpdII

Fig 2: Mechanism-based inactivation of the MPO catalytic cycle by hydrazide oxidation.

References

  • Kettle, A.J., Gedye, C.A., Hampton, M.B., & Winterbourn, C.C. (1995). "Inhibition of myeloperoxidase by benzoic acid hydrazides." Biochemical Journal, 308(2), 559-563. URL:[Link]

  • Salema, L.C.C.L., et al. (2026). "Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors." Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

  • Forghani, R., et al. (2015). "Myeloperoxidase propagates damage and is a potential therapeutic target for subacute stroke." Journal of Cerebral Blood Flow & Metabolism, 35(3), 485-493. URL:[Link]

Sources

Vibrational Spectroscopy Profiling of 2-(4-Cyanophenoxy)propanehydrazide: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates requires orthogonal analytical techniques. 2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) is a multifaceted organic molecule featuring a para-substituted aromatic ring, a highly polarizable nitrile group, an ether linkage, and a terminal hydrazide moiety.

This application note provides a deep-dive into the vibrational spectroscopy (FTIR and Raman) of this compound. By leveraging the complementary nature of infrared (dipole moment changes) and Raman (polarizability changes) scattering, analysts can achieve unambiguous structural confirmation [1].

Molecular Anatomy & Vibrational Causality

To move beyond simple peak-matching, a Senior Application Scientist must understand the causality behind the spectra. The synergistic use of IR and Raman is a cornerstone of spectrometric identification [2]. The molecule, CH₃-CH(O-C₆H₄-CN)-CO-NH-NH₂, can be dissected into four spectroscopically distinct domains:

  • The Cyano Group (-C≡N): The triple bond possesses a dense, highly polarizable π-electron cloud. While it exhibits a moderate dipole moment change (yielding a medium-intensity FTIR peak), its polarizability during stretching is immense, making it the dominant, defining feature in the Raman spectrum.

  • The Propanehydrazide Chain (-CO-NH-NH₂): This moiety is dominated by strong dipole moment changes. The Amide I (C=O stretch) and N-H stretches will dominate the FTIR spectrum due to the high electronegativity differences between C, N, and O atoms.

  • The Aryl Ether Linkage (Ar-O-C): The asymmetric stretching of the C-O-C bond creates a massive dipole shift, resulting in a very strong FTIR absorption band, typically masking weaker signals in the fingerprint region.

  • The para-Substituted Benzene Ring: The symmetry of para-substitution results in a highly diagnostic ring-breathing mode that is strongly Raman-active, alongside characteristic out-of-plane (OOP) C-H bending in FTIR.

MolecularAnatomy Core 2-(4-Cyanophenoxy) propanehydrazide CN Cyano Group (-C≡N) High Polarizability Dominates Raman Core->CN Aryl p-Substituted Benzene Ring Breathing Strong Raman & IR Core->Aryl Ether Aryl Ether (-O-) High Dipole Moment Dominates FTIR Core->Ether Hydrazide Propanehydrazide Amide I/II Modes Strong FTIR Core->Hydrazide

Diagram 1: Functional group breakdown and their dominant spectroscopic activities.

Spectroscopic Data Interpretation

The following tables synthesize the expected quantitative data for 2-(4-Cyanophenoxy)propanehydrazide based on established group frequency correlations and standardized reference data [1, 3].

Table 1: Attenuated Total Reflectance (ATR) FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeCausality / Mechanistic Note
3320, 3210 Strong, BroadHydrazide (-NH, -NH₂)N-H Asym. / Sym. StretchHigh dipole moment change. Broadening occurs due to intermolecular hydrogen bonding in the solid state.
2980, 2870 WeakAliphatic ChainC-H Stretch (sp³)Weak dipole change compared to heteroatoms; represents the -CH₃ and -CH- groups.
2225 Medium, SharpNitrile (-C≡N)C≡N StretchConjugation with the aromatic ring slightly lowers the frequency and enhances the IR dipole moment.
1670 Very StrongHydrazide (C=O)Amide I (C=O Stretch)Massive dipole change. The adjacent electronegative oxygen (ether) and nitrogen pull electron density, sharpening the peak.
1600, 1500 MediumAromatic RingC=C Ring StretchCharacteristic quadrant stretching of the benzene ring.
1530 StrongHydrazide (-NH)Amide II (N-H Bend)Coupled C-N stretch and N-H in-plane bending.
1245 Very StrongAryl EtherC-O-C Asym. StretchThe resonance of the oxygen lone pairs with the aromatic ring creates a highly polar, IR-active bond.
835 StrongAromatic RingC-H Out-of-Plane BendHighly diagnostic for para-disubstituted benzenes.
Table 2: Raman Spectroscopy Peak Assignments (785 nm Excitation)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeCausality / Mechanistic Note
3060 MediumAromatic RingC-H Stretch (sp²)High electron density in the aromatic C-H bonds yields moderate polarizability.
2225 Very Strong Nitrile (-C≡N)C≡N StretchThe π-electron cloud of the triple bond is highly deformable, yielding a massive Raman scattering cross-section.
1600 StrongAromatic RingC=C Ring StretchSymmetric stretching of the conjugated ring system is highly polarizable.
1170 MediumAromatic RingC-H In-Plane BendStandard aromatic fingerprint mode.
835 Very Strong Aromatic RingRing Breathing ModeThe symmetric expansion/contraction of the para-substituted ring creates the largest polarizability change in the fingerprint region.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, spectral acquisition cannot be a passive process. The following protocol embeds self-validation loops into the workflow, ensuring that instrument drift or sample degradation does not compromise data integrity.

Phase 1: Instrument Calibration & System Suitability
  • FTIR Operational Qualification: Before sample analysis, run a clean, empty ATR crystal background. Then, analyze a standard Polystyrene (PS) film. Validate that the PS peak at 1601 cm⁻¹ is resolved within ±1 cm⁻¹.

  • Raman Operational Qualification: Power on the 785 nm laser (chosen specifically to mitigate fluorescence from the conjugated aromatic system). Acquire a spectrum of a pure Silicon (Si) wafer. Verify the primary phonon mode is locked at 520.7 cm⁻¹ (±0.5 cm⁻¹).

Phase 2: Sample Preparation
  • Desiccation: Ensure the 2-(4-Cyanophenoxy)propanehydrazide powder is stored in a desiccator. Hydrazides are prone to moisture absorption, which will artificially broaden the 3300 cm⁻¹ (O-H/N-H) region in FTIR.

  • Loading (ATR-FTIR): Place 2-3 mg of the solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil (monitor the pressure gauge to ensure reproducible contact area).

  • Loading (Raman): Place 5 mg of the sample into a glass vial or directly onto a glass slide. Glass is Raman-transparent at the focal point, preventing background interference.

Phase 3: Acquisition & Real-Time Quality Control
  • FTIR Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize Signal-to-Noise Ratio).

    • Self-Validation Check: Look at the baseline at 3800 cm⁻¹. If it is sloped, the anvil pressure is uneven or the crystal is dirty.

  • Raman Acquisition: Expose the sample using the 785 nm laser at 10-50% power to prevent thermal degradation of the hydrazide group. Acquire from 3200 to 200 cm⁻¹.

    • Self-Validation Check: Monitor the baseline. If massive fluorescence occurs (a rising slope toward higher wavenumbers), photobleach the sample by exposing it to the laser for 60 seconds prior to actual data acquisition.

Workflow Prep Sample Preparation (Desiccation & Loading) Calibrate System Calibration (Polystyrene / Si Wafer) Prep->Calibrate Split Orthogonal Acquisition Calibrate->Split FTIR ATR-FTIR (Dipole Changes) Split->FTIR Raman Raman 785nm (Polarizability) Split->Raman Val_FTIR Background Subtraction & Peak Resolution Check FTIR->Val_FTIR Val_Raman Fluorescence Mitigation & Baseline Correction Raman->Val_Raman Merge Data Synthesis (Structural Confirmation) Val_FTIR->Merge Val_Raman->Merge

Diagram 2: Self-validating orthogonal workflow for FTIR and Raman spectral acquisition.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition. John Wiley & Sons. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL: [Link]

Troubleshooting & Optimization

How to improve reaction yield in 2-(4-Cyanophenoxy)propanehydrazide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-cyanophenoxy)propanehydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction outcomes.

Overview of the Synthetic Pathway

The synthesis of 2-(4-cyanophenoxy)propanehydrazide is a robust two-step process. It begins with the formation of an ether linkage via the Williamson Ether Synthesis , followed by the conversion of an ester to a hydrazide through hydrazinolysis . Understanding the nuances of each step is critical to achieving a high overall yield.

G 4-Cyanophenol 4-Cyanophenol Intermediate_Ester Ethyl 2-(4-cyanophenoxy)propanoate 4-Cyanophenol->Intermediate_Ester Intermediate_Ester_2 Ethyl 2-(4-cyanophenoxy)propanoate Final_Product 2-(4-Cyanophenoxy)propanehydrazide Intermediate_Ester_2->Final_Product

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis Troubleshooting

This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[1][2] The efficiency of this step is paramount for the overall yield.

Q1: My yield of the intermediate ester, ethyl 2-(4-cyanophenoxy)propanoate, is very low or the reaction isn't starting. What's going wrong?

This is a common issue often traced back to four key areas: deprotonation, reagent quality, reaction conditions, or side reactions.

A1: Let's break down the potential causes and solutions:

  • Incomplete Deprotonation of 4-Cyanophenol: The reaction requires the formation of the 4-cyanophenoxide anion, a potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Expert Insight: While strong bases like Sodium Hydride (NaH) are effective, they can be difficult to handle. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often superior as they are non-hygroscopic, easier to handle, and provide excellent yields.[2][3] Cs₂CO₃ is particularly effective due to the "caesium effect," which enhances the nucleophilicity of the phenoxide.

  • Poor Reagent Quality:

    • 4-Cyanophenol: Ensure it is dry. Moisture will consume the base and hinder phenoxide formation.

    • Ethyl 2-bromopropanoate: This reagent can degrade over time, releasing HBr. It's advisable to use freshly opened or distilled reagent.

    • Solvent: Anhydrous solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are ideal as they solvate the cation of the base, leaving the phenoxide anion "naked" and highly reactive.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: This reaction typically requires heating. A good starting point is refluxing in acetone or stirring at 60-80 °C in acetonitrile or DMF. Monitor the reaction via Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat or prolonged reaction times.

Data Summary: Impact of Base and Solvent on Williamson Ether Synthesis

BaseSolventTypical Temperature (°C)Key Advantages
K₂CO₃Acetone, Acetonitrile56 - 82 (Reflux)Cost-effective, easy to handle, good yields.[3]
Cs₂CO₃Acetonitrile, DMF25 - 80High reactivity, often allows for lower temperatures.[2][4]
NaHTHF, DMF0 - 25Very strong base, ensures complete deprotonation.[3]

Proposed Protocol: Optimized Williamson Ether Synthesis

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-cyanophenol (1.0 eq) and anhydrous acetonitrile (15 volumes).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with acetonitrile.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Q2: My TLC plate shows multiple spots, suggesting significant byproduct formation. What are these byproducts and how can I avoid them?

A2: In a Williamson ether synthesis, the main competing reactions are elimination (E2) and C-alkylation.

  • Elimination (E2 Reaction): The phenoxide is a strong base and can deprotonate the alkyl halide, leading to an alkene byproduct. This is more prevalent with secondary and tertiary alkyl halides.[5] Since ethyl 2-bromopropanoate is a secondary halide, some elimination is possible, though typically minor under these conditions. Using a less hindered primary halide, if the synthesis allows, can mitigate this.

  • C-Alkylation vs. O-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Polar aprotic solvents (like DMF and acetonitrile) favor the desired O-alkylation.[1][2]

G Start Low Yield? Check_Base Is the base strong enough and in sufficient excess (≥1.5 eq)? Start->Check_Base Check_Solvent Is the solvent anhydrous and polar aprotic (e.g., MeCN, DMF)? Check_Base->Check_Solvent Yes Check_Base->Check_Solvent No Action_Base Action: Use a stronger base (K2CO3, Cs2CO3) or increase equivalents. Check_Base->Action_Base No Check_Temp Is the temperature appropriate (e.g., 60-80 °C)? Check_Solvent->Check_Temp Yes Check_Solvent->Check_Temp No Action_Solvent Action: Use anhydrous solvent. Check_Solvent->Action_Solvent No Check_Reagents Are reagents pure and dry? Check_Temp->Check_Reagents Yes Check_Temp->Check_Reagents No Action_Temp Action: Optimize temperature and monitor with TLC. Check_Temp->Action_Temp No Success Yield Improved Check_Reagents->Success Yes Check_Reagents->Success No Action_Reagents Action: Purify/dry reagents. Check_Reagents->Action_Reagents No Action_Base->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Check_Reagents Action_Reagents->Success

Sources

Technical Support Center: Optimizing Conditions for 2-(4-Cyanophenoxy)propanehydrazide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Cyanophenoxy)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this compound. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and experimental success.

The synthesis of 2-(4-Cyanophenoxy)propanehydrazide typically proceeds via a two-step process: first, an etherification reaction between 4-cyanophenol and an ethyl 2-bromopropionate to form the intermediate ester, followed by hydrazinolysis of the ester to yield the final hydrazide product. This guide will focus on troubleshooting and optimizing the second critical step: the conversion of the ester to the hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of 2-(4-Cyanophenoxy)propanehydrazide from its corresponding ester?

A1: The general procedure involves the reaction of ethyl 2-(4-cyanophenoxy)propanoate with hydrazine hydrate in a suitable alcoholic solvent.[1][2] The mixture is typically heated to reflux for a period of time, after which the product often precipitates upon cooling and can be isolated by filtration.[1]

Q2: Which solvent is most appropriate for this hydrazinolysis reaction?

A2: Alcohols such as ethanol or methanol are the most commonly employed solvents for hydrazinolysis of esters.[1][3] They are effective at dissolving both the starting ester and hydrazine hydrate, and typically facilitate product precipitation upon cooling. Anhydrous conditions are often recommended to minimize potential side reactions.[1]

Q3: What is the optimal temperature and reaction time?

A3: Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at a reasonable rate.[1][2] A typical starting point is to reflux for at least 30 minutes to 8 hours, though the optimal time can vary based on the specific substrate and scale.[1][4] It is crucial to monitor the reaction's progress to determine the ideal duration.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting ester on a TLC plate, you can observe the disappearance of the starting material and the appearance of a new, more polar product spot, indicating the progression of the reaction.[1][4]

Q5: Is it necessary to use a large excess of hydrazine hydrate?

A5: Yes, using a molar excess of hydrazine hydrate (typically ranging from 1.2 to 20 equivalents) is common practice to drive the reaction to completion and maximize the yield of the desired hydrazide.[4] A patent for a similar process suggests a hydrazine hydrate to ester ratio of (1-1.5):1 can be effective.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-(4-Cyanophenoxy)propanehydrazide.

Issue 1: Low or No Product Yield

Symptoms: After the reaction period and work-up, a minimal amount or no solid product is obtained.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reflux time and continue to monitor the reaction's progress by TLC.[1] If the reaction is sluggish, ensure a sufficient excess of hydrazine hydrate is being used (5-10 equivalents can be a good starting point).[1] Increasing the reaction temperature to a full reflux may also be beneficial.[1]

  • Poor Reagent Quality: The presence of water or other impurities in the reagents can hinder the reaction.

    • Solution: Use anhydrous hydrazine hydrate and a dry, high-purity solvent like absolute ethanol.[1]

  • Product Solubility: The product may be too soluble in the reaction solvent to precipitate upon cooling.

    • Solution: If the product does not precipitate, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation.[1]

Issue 2: Presence of Multiple Spots on TLC (Impure Product)

Symptoms: The TLC analysis of the crude product shows the presence of the starting material and/or other side products in addition to the desired hydrazide.

Possible Causes & Solutions:

  • Unreacted Starting Material: The reaction was not allowed to proceed to completion.

    • Solution: Increase the reaction time or the molar equivalents of hydrazine hydrate.[1]

  • Side Reactions: Undesired reactions may be occurring under the current conditions. For instance, the nitrile group could potentially undergo hydrolysis under harsh conditions, though this is less common in standard hydrazinolysis.

    • Solution: Consider lowering the reaction temperature to minimize the formation of byproducts.[1] Ensuring the purity of the starting ester through recrystallization or column chromatography before the reaction can also prevent carrying impurities through to the final product.[1]

  • Formation of N,N'-diacylhydrazine: A common side product in hydrazide synthesis is the formation of a diacylhydrazine, especially if the acid chloride is used as a starting material.[5] While less common with esters, it can occur.

    • Solution: Using a sufficient excess of hydrazine hydrate can help to minimize this side reaction.

Issue 3: Product "Oils Out" or Forms a Gummy Solid Instead of Crystals

Symptoms: Upon cooling, the product separates from the solution as a liquid phase or a non-crystalline solid.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[6][7]

    • Solution: Allow the reaction mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath.[8] Insulating the flask can promote slower cooling.[9]

  • Presence of Impurities: Impurities can disrupt the crystallization process.[6]

    • Solution: Purify the crude product. If the product is an oil, dissolve it in a minimal amount of a suitable solvent and then add a non-polar "anti-solvent" to precipitate the pure hydrazide.[1] Column chromatography is also an effective purification method.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems for recrystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[6] Using a solvent pair, consisting of a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble, can be effective.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyanophenoxy)propanehydrazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester, ethyl 2-(4-cyanophenoxy)propanoate, in anhydrous ethanol.

  • Reagent Addition: Add a 5 to 10 molar equivalent excess of hydrazine hydrate to the solution.[1]

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-8 hours.

  • Monitoring: Periodically check the reaction progress using TLC until the starting ester is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product, 2-(4-Cyanophenoxy)propanehydrazide, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[4]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the hydrazide has high solubility at elevated temperatures and low solubility at room temperature. Ethanol, methanol, or mixtures with water or a non-polar solvent like hexane could be appropriate.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[6]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityNotes
EthanolHighModerateGoodA common and effective choice.
MethanolHighModerateGoodSimilar to ethanol, may offer slightly different solubility.
Ethanol/WaterHighLowCan be excellentAdjust the ratio to find the optimal point for precipitation.
Ethyl Acetate/HexaneHighLowGoodA good option if the product is less polar.

Note: This table provides general guidance. Optimal solvent systems should be determined experimentally.

Visualization of Troubleshooting Logic

Below is a diagram illustrating the decision-making process when troubleshooting a low-yield synthesis of 2-(4-Cyanophenoxy)propanehydrazide.

Troubleshooting_Low_Yield start Low or No Product Yield check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc ester_present Is Starting Ester Present? check_tlc->ester_present no_ester No Starting Ester Present ester_present->no_ester No increase_conditions Increase Reaction Time and/or Excess of Hydrazine Hydrate ester_present->increase_conditions Yes check_solubility Is Product Soluble in Solvent? no_ester->check_solubility re_run Re-run Reaction with Optimized Conditions increase_conditions->re_run success Successful Product Isolation re_run->success precipitate Induce Precipitation: - Concentrate solution - Add anti-solvent check_solubility->precipitate Yes check_reagents Verify Reagent Quality (Anhydrous Conditions) check_solubility->check_reagents No precipitate->success check_reagents->re_run

Caption: Troubleshooting workflow for low product yield.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, B., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 6(6), 973-975. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Zhu, W., et al. (2018). A kind of preparation method of hydrazide kind compound.
  • Kaur, H., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. [Link]

Sources

Solving aqueous solubility issues with 2-(4-Cyanophenoxy)propanehydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and solubility troubleshooting. As an Application Scientist, I have designed this guide to move beyond generic advice, providing you with the thermodynamic reasoning and field-validated protocols necessary to overcome the specific physicochemical hurdles presented by 2-(4-Cyanophenoxy)propanehydrazide .

The Scientist’s Desk: Understanding the Molecule

2-(4-Cyanophenoxy)propanehydrazide (Free Base CAS: 438219-13-7)[1] presents a classic dichotomy in drug formulation. The molecule features a lipophilic 4-cyanophenoxy headgroup linked to a highly polar, hydrogen-bonding hydrazide tail.

When researchers encounter solubility issues with this compound, the root cause typically falls into one of two thermodynamic traps:

  • The "Grease" Trap (Solvation-Limited): The compound dissolves well in organic solvents (like DMSO) but immediately precipitates upon aqueous dilution due to the hydrophobic effect acting on the cyanophenoxy ring.

  • The "Brick Dust" Trap (Lattice-Limited): The compound refuses to dissolve even in 100% DMSO. This occurs because the terminal hydrazide group (-CO-NH-NH 2​ ) acts as a dense network of hydrogen bond donors and acceptors, creating a crystal lattice energy that exceeds the solvation energy of the solvent[2],[3].

Diagnostic Workflow

Workflow Start 2-(4-Cyanophenoxy)propanehydrazide Free Base (CAS 438219-13-7) DMSO Is it soluble in 100% DMSO at >20 mM? Start->DMSO Grease Yes: 'Grease' Behavior (Solvation-Limited) DMSO->Grease LogP dominates Brick No: 'Brick Dust' Behavior (Lattice-Limited) DMSO->Brick Lattice energy dominates Dilute Dilution into Aqueous Media Grease->Dilute Sol3 Strategy C: Salt Formation (e.g., HCl Salt) Brick->Sol3 Precip Precipitation / Turbidity Dilute->Precip Sol1 Strategy A: Cosolvent/Surfactant (Tween 80 / PEG400) Precip->Sol1 Sol2 Strategy B: Inclusion Complex (HP-β-CD) Precip->Sol2

Diagnostic decision tree for troubleshooting solubility issues based on thermodynamic limitations.

Mechanistic Troubleshooting (FAQs)

Q1: Why does the compound crash out as a milky suspension when I dilute my DMSO stock into PBS? A: You are observing a solvent-shift precipitation. While DMSO effectively solvates the molecule, water cannot thermodynamically accommodate the hydrophobic 4-cyanophenoxy moiety. According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to lipophilicity (LogP)[4]. The hydrophobic effect forces the molecules to self-associate and precipitate rather than remain cavity-bound in the aqueous phase. To fix this, you must shield the hydrophobic region using micellar surfactants or cyclodextrins.

Q2: I cannot even achieve a 10 mM stock in 100% DMSO. Is my powder degraded? A: It is highly unlikely to be degraded; rather, you are fighting crystal lattice energy. Hydrazide functional groups form incredibly stable, repeating intermolecular hydrogen bonds in the solid state[3]. If the enthalpy of fusion (the energy holding the crystal together) is higher than the energy released by DMSO solvation, the compound acts as "brick dust"[2]. You must chemically disrupt this lattice via salt formation.

Q3: How can I chemically modify the formulation without altering the active pharmacological moiety? A: Because the terminal nitrogen of the hydrazide group is weakly basic, you can synthesize a salt form. Converting the free base to 2-(4-cyanophenoxy)propanehydrazide hydrochloride (CAS 2219419-27-7)[5] introduces an ionic charge. This drastically reduces the symmetry and lattice energy of the crystal while maximizing ion-dipole interactions with water, often resulting in a 100-fold increase in aqueous solubility[6].

Formulation Performance Matrix

The following table summarizes the quantitative expectations for various formulation strategies applied to this compound.

Formulation StrategyExcipient CompositionSolubilization MechanismEst. Solubility LimitBiocompatibility (In Vivo)
Unformulated Free Base 100% PBS (pH 7.4)Intrinsic dissolution< 0.05 mg/mLHigh
Cosolvent / Surfactant 5% DMSO / 5% Tween 80 / 90% SalineMicellar encapsulation~0.5 - 1.0 mg/mLModerate (Watch for hemolysis)
Inclusion Complex 20% (w/v) HP-β-CD in WaterHost-guest cavity shielding~2.5 - 5.0 mg/mLHigh (Well-tolerated IV/PO)
Salt Formation (HCl) 100% Water or SalineLattice disruption & Ionization> 10.0 mg/mLHigh (Requires pH buffering)

Standard Operating Procedures (SOPs)

Protocol A: Generation of the Hydrochloride Salt (Lattice Disruption)

Use this protocol if your compound exhibits "Brick Dust" behavior (insoluble in DMSO).

  • Dissolution: Suspend 100 mg (1.0 eq) of 2-(4-Cyanophenoxy)propanehydrazide free base in 2.0 mL of anhydrous methanol. Causality: Anhydrous conditions prevent the competitive hydrolysis of the hydrazide linkage.

  • Acidification: Place the vial in an ice bath (0°C). Slowly add 1.1 eq of 1M HCl in diethyl ether dropwise under continuous magnetic stirring.

  • Nucleation: Stir the mixture for 2 hours at room temperature. Causality: Diethyl ether acts as an anti-solvent. By lowering the dielectric constant of the medium, it forces the highly polar hydrochloride salt to nucleate and precipitate out of the methanol.

  • Recovery & Self-Validation: Filter the precipitate and wash with 1 mL of cold diethyl ether. Dry under a vacuum.

    • Validation Check: Attempt to dissolve 1 mg of the new powder in 100 µL of DI water. If it dissolves instantly to form a clear solution, the salt conversion was successful.

Protocol B: HP-β-CD Inclusion Complexation (Solvation Enhancement)

Use this protocol if your compound exhibits "Grease" behavior (soluble in DMSO, precipitates in water).

  • Carrier Preparation: Dissolve 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 800 µL of sterile water to create a 20% (w/v) vehicle.

  • API Addition: Add 5.0 mg of the free base compound directly to the cyclodextrin solution. Do not pre-dissolve in DMSO, as residual organic solvents compete for the cyclodextrin cavity.

  • Equilibration: Sonicate the suspension for 15 minutes, then place it on an orbital shaker at 37°C for 24 hours. Causality: Complexation is a thermodynamic equilibrium process governed by the displacement of high-enthalpy water molecules from the hydrophobic cyclodextrin cavity. Extended incubation provides the kinetic energy required to achieve maximum host-guest loading.

  • Clarification & Self-Validation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Extract the clear supernatant.

    • Validation Check: If the supernatant remains clear upon a 1:10 dilution in PBS, the inclusion complex is stable and ready for in vitro or in vivo dosing.

Sources

Advanced purification techniques for 2-(4-Cyanophenoxy)propanehydrazide crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(4-Cyanophenoxy)propanehydrazide .

This molecule presents a unique purification profile due to the polarity of the terminal hydrazide group, the potential lability of the cyano moiety, and the hydrophobic nature of the phenoxy ring. This guide transcends basic protocols by explaining the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Core Purification Workflow

G Crude Crude 2-(4-Cyanophenoxy) propanehydrazide LLE Liquid-Liquid Extraction (Remove unreacted hydrazine) Crude->LLE Chrom Base-Deactivated Chromatography (Prevent silanol chemisorption) LLE->Chrom Cryst Targeted Recrystallization (Overcome 'Oiling Out') Chrom->Cryst Pure Pure Target Compound (>99% Purity) Cryst->Pure

Fig 1. Optimized purification workflow for 2-(4-cyanophenoxy)propanehydrazide.

Section 1: Troubleshooting & FAQs

Q1: My crude extract persistently "oils out" instead of crystallizing during cooling. Why does this happen, and how do I force nucleation?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture drops below the temperature at which the compound reaches supersaturation[1]. Hydrazides exhibit high conformational flexibility and form strong intermolecular hydrogen bonds, frequently causing them to separate as a supercooled liquid rather than forming a highly ordered crystal lattice[2].

Solution & Protocol: You must disrupt the metastable oil phase and provide heterogeneous nucleation sites.

  • Trituration: Decant the primary mother liquor and stir the oil vigorously with an ice-cold, non-polar anti-solvent (e.g., n-hexane or pentane)[2]. The mechanical shearing combined with the lipophilic solvent forces the displacement of trapped polar impurities.

  • Solvent System Adjustment: If using a binary system like ethanol/water, oiling out indicates the polarity gradient is too steep. Redissolve the oil in warm ethanol and add water dropwise only until faint, persistent turbidity is achieved. Allow it to cool at a strictly controlled rate of 1°C/min[2].

  • Mechanical Scratching & Seeding: Use a glass rod to scratch the interior of the flask at the air-liquid interface; microscopic glass shards act as nucleation centers[2]. If available, add a microscopic seed crystal of pure 2-(4-Cyanophenoxy)propanehydrazide.

Q2: During silica gel chromatography, I observe severe band tailing, degradation, and poor mass recovery. How can I resolve this?

Causality: The terminal amine of the propanehydrazide moiety is a hard Lewis base. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). The resulting acid-base interaction leads to strong chemisorption, causing the compound to smear across the column (tailing) or undergo acid-catalyzed degradation[3].

Solution & Protocol: Transition to base-deactivated chromatography[3].

  • Column Packing: Prepare your silica slurry in your starting non-polar solvent (e.g., petroleum ether) containing 1–2% (v/v) triethylamine (TEA) or aqueous ammonia[3].

  • Equilibration: Flush the packed column with 2–3 column volumes of the TEA-spiked solvent to neutralize all active silanol sites.

  • Elution: Load the crude sample dissolved in a minimal amount of dichloromethane (DCM). Elute using a gradient of petroleum ether to ethyl acetate (e.g., starting at a 1:7 ratio)[4], maintaining 1% TEA in the mobile phase.

  • Self-Validation: Run a parallel TLC plate pre-treated with TEA. If the Rf​ value increases and the spot becomes circular rather than teardrop-shaped, the chemisorption has been successfully mitigated.

Q3: How do I efficiently remove residual hydrazine hydrate without risking the hydrolysis of the 4-cyanophenoxy group?

Causality: Hydrazine hydrate is highly polar and water-soluble, making it amenable to aqueous extraction[1]. However, the para-cyano group on the phenoxy ring is susceptible to hydrolysis into an amide or carboxylic acid if exposed to highly basic or acidic aqueous conditions for prolonged periods.

Solution & Protocol:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent with moderate polarity, such as ethyl acetate.

  • Perform a liquid-liquid extraction using a mildly acidic buffer (e.g., 5% NaH2​PO4​ , pH ~4.5). This pH is sufficient to protonate the residual hydrazine (pKa ~8.1) and drive it into the aqueous phase, but mild enough to leave the cyano group and the less basic propanehydrazide intact.

  • Wash the organic layer with brine to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Section 2: Quantitative Data & Optimization

To facilitate rapid decision-making, the following table summarizes the optimal solvent systems and expected behaviors for purifying 2-(4-Cyanophenoxy)propanehydrazide based on its physicochemical profile.

Purification ParameterRecommended SystemScientific RationaleExpected Outcome
LLE Aqueous Wash 5% NaH2​PO4​ (pH ~4.5)Protonates unreacted hydrazine while protecting the cyano group from hydrolysis.Complete partitioning of hydrazine hydrate into the aqueous layer.
Chromatography Eluent Petroleum Ether / EtOAc (1:7) + 1% TEAMatches the polarity of the aryl ether while TEA blocks acidic silanol sites[3][4].Sharp elution bands; >85% mass recovery; elimination of tailing.
Recrystallization Solvent Ethanol / Water (Gradient)Exploits the temperature-dependent solubility of the hydrazide moiety[1][2].High-purity crystalline needles; exclusion of organic byproducts.
Trituration Anti-Solvent Cold n-HexaneDisrupts the supercooled liquid state of "oiled out" crude extracts[2].Rapid transition from oil to amorphous solid/crystal lattice.

Section 3: Self-Validating Purity Checks

To ensure the integrity of your purified 2-(4-Cyanophenoxy)propanehydrazide, implement these self-validating checks before proceeding to downstream assays:

  • TLC Co-spotting: Always run your purified fraction against the crude mixture. A single, well-defined spot under short-wave UV (254 nm) confirms the removal of UV-active byproducts[2].

  • Melting Point Sharpness: A pure hydrazide will exhibit a sharp melting point range ( 1.5°C variance). A depressed or broad melting range is a direct indicator of residual solvent or incomplete removal of symmetrically di-substituted hydrazide byproducts[1].

References

  • [3] Reddit (r/Chempros). Need a purification method for a free hydrazone. Available at:[Link]

  • [4] Asian Journal of Chemistry. Synthesis and Liquid-Crystalline Properties of Novel Compounds with 3-Fluoro-4-cyanophenoxy Group. Available at: [Link]

Sources

Reducing unwanted side reactions in 2-(4-Cyanophenoxy)propanehydrazide couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalized hydrazide chemistry. As a Senior Application Scientist, I frequently consult on the chemoselective coupling of complex building blocks.

2-(4-Cyanophenoxy)propanehydrazide is a highly versatile intermediate used in drug development and bioconjugation. However, its bifunctional nature—comprising a highly nucleophilic hydrazide moiety and an electrophilic, hydrolyzable cyano group—makes it uniquely susceptible to competing side reactions during activation and coupling. This guide provides a mechanistic approach to troubleshooting these couplings, focusing on preventing over-acylation and cyano group degradation.

Mechanistic Overview of Side Reactions

To successfully couple 2-(4-Cyanophenoxy)propanehydrazide, we must first understand the thermodynamic and kinetic pathways that lead to failure. The primary amine of the hydrazide is the intended nucleophile, but once mono-acylated, the adjacent secondary amine remains moderately nucleophilic. Simultaneously, the cyano group on the phenoxy ring is sensitive to the pH extremes often used during aqueous workups.

Pathways Hydrazide 2-(4-Cyanophenoxy) propanehydrazide Reagents Coupling Conditions (Acyl Donor / Aldehyde) Hydrazide->Reagents Target Target Mono-Coupled Product Reagents->Target Optimized (pH 5-7, 1 eq) Side1 Over-Acylation (Diacylhydrazine) Reagents->Side1 Excess Reagent Strong Base Side2 Cyano Hydrolysis (Amide/Acid) Reagents->Side2 Aqueous Acid/Base High Temp

Reaction pathways highlighting optimized coupling vs. common side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my coupling reaction yielding a significant amount of diacylhydrazine instead of the target monoacylhydrazine? A1: Over-acylation occurs because the secondary nitrogen in the newly formed monoacylhydrazine remains nucleophilic[1]. When using highly reactive acyl donors (like acid chlorides) or an excess of coupling reagents in the presence of strong bases, the reaction proceeds to form 1,2-diacylhydrazines[2]. To mitigate this, you must strictly limit the acyl donor to 1.0–1.05 equivalents[3]. Furthermore, replacing strong bases (like Triethylamine) with milder alternatives such as N-methylmorpholine (NMM) significantly reduces the nucleophilicity of the mono-acylated product by preventing its deprotonation[4].

Q2: I am using this hydrazide for a hydrazone ligation with an aldehyde. How do I prevent the cyano group from degrading? A2: The cyano (-CN) group on the phenoxy ring is generally stable, but it exhibits vulnerability to hydration (forming a primary amide) or complete hydrolysis (forming a carboxylic acid) under prolonged exposure to aqueous extremes or high temperatures[5]. Hydrazone ligations are optimally performed at pH 5 to 7. Within this slightly acidic window, aniline-catalyzed hydrazide-aldehyde coupling is highly efficient, forming a stable hydrazone bond rapidly without risking cyano hydrolysis[6]. Avoid using strong aqueous acids to catalyze the reaction.

Q3: How can I analytically confirm whether my side product is an over-acylated species or a cyano-degradation product? A3: A self-validating analytical approach involves a combination of LC-MS and FT-IR:

  • LC-MS: Over-acylation adds the exact mass of your acyl donor (minus leaving groups like water or HCl). Cyano hydration adds exactly +18 Da (H₂O), while hydrolysis to the acid adds +19 Da (with the loss of NH₃).

  • FT-IR: The intact cyano group has a sharp, characteristic nitrile stretch at ~2220–2230 cm⁻¹. If this peak disappears and a new strong carbonyl stretch appears around 1650–1690 cm⁻¹ (primary amide), cyano hydration has occurred.

Diagnostic Logic & Quantitative Data

When a reaction fails, systematically identifying the impurity dictates the corrective action. Use the following logic tree and data matrix to recalibrate your experimental parameters.

LogicTree Start Analyze Impurity via LC-MS / IR Mass1 Mass = Target + Acyl (Over-acylation) Start->Mass1 Mass2 Mass = Target + 18 Da (Cyano Hydration) Start->Mass2 Fix1 Action: Reduce Acyl Donor to 1.0 eq Switch to NMM Base Mass1->Fix1 Fix2 Action: Buffer pH to 5-7 Avoid Aqueous Extremes Mass2->Fix2

Diagnostic logic tree for identifying and resolving coupling side reactions.

Table 1: Impact of Reaction Conditions on 2-(4-Cyanophenoxy)propanehydrazide Coupling Profiles

Reaction ConditionBase UsedEquivalents (Electrophile)Target Monoacyl Yield (%)Diacylhydrazine (Over-acylation) (%)Cyano Hydration (%)
Standard (Unoptimized)Triethylamine (TEA)1.5045.040.0< 5.0
Stoichiometric ControlTriethylamine (TEA)1.0565.025.0< 5.0
Mild Base Optimization N-Methylmorpholine (NMM) 1.02 88.0 < 2.0 < 2.0
High Temp / Basic WorkupNMM1.0260.0< 2.025.0
pH 5-7 Buffer (Hydrazone)None (Aniline cat.)1.1092.0N/A< 1.0

Self-Validating Experimental Protocol

Optimized Mono-Acylation of 2-(4-Cyanophenoxy)propanehydrazide

This protocol utilizes a self-validating kinetic control mechanism. By using a mild base and slow addition, the reaction kinetics heavily favor the primary amine of the hydrazide. The thermodynamic driving force for the second acylation is inherently starved of reagents, capping over-acylation at <2%.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.00 equivalent (eq) of 2-(4-Cyanophenoxy)propanehydrazide in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask and maintain an inert nitrogen atmosphere.

  • Base Addition: Add 1.10 eq of N-methylmorpholine (NMM) to the solution.

    • Causality: NMM is a weak base that effectively neutralizes the generated HCl without deprotonating the resulting monoacylhydrazine intermediate. This preserves the secondary amine in a non-nucleophilic state.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve exactly 1.02 eq of the target acid chloride (or activated ester) in a small volume of anhydrous DCM. Add this solution dropwise over 30 to 45 minutes.

    • Causality: Slow addition ensures that the unreacted hydrazide is always in massive excess relative to the acyl donor in the reaction medium, kinetically disfavoring the diacylation pathway.

  • Monitoring: Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS.

    • Self-Validation Check: If the mono-acylated product forms cleanly, the strict 1.02 eq stoichiometric limit acts as an automatic cutoff, preventing the reaction from over-proceeding regardless of extended stirring times.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mildly basic bicarbonate quench neutralizes residual acid safely without providing the harsh hydroxide concentrations required to hydrolyze the cyano group.

References

  • MDPI. "Selenol Protecting Groups in Organic Chemistry". Available at: [Link]

  • ResearchGate. "Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker". Available at: [Link]

  • Google Patents. "Antimycobacterial compounds and method for making the same".
  • ACS Publications. "Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis". Available at:[Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 2-(4-Cyanophenoxy)propanehydrazide vs. Standard Hydrazides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In the fields of bioconjugation and dynamic covalent chemistry, selecting the appropriate hydrazide is critical for tuning the kinetics of hydrazone formation and the pH-stability of the resulting linkage. 2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7)[1] is a specialized aliphatic acyl hydrazide. Structurally, it features a secondary alpha-carbon substituted with an electron-withdrawing 4-cyanophenoxy group.

This guide objectively compares its reactivity profile against three standard benchmarks:

  • Acetic Hydrazide: An unhindered, highly nucleophilic aliphatic standard.

  • Benzhydrazide: A conjugated, highly stable aromatic standard.

  • Isoniazid: An electron-poor heteroaromatic standard.

Mechanistic Causality: Nucleophilicity and the Alpha-Effect

Hydrazides generally exhibit enhanced nucleophilicity compared to primary amines of similar basicity. This is driven by the "alpha-effect" —the quantum mechanical repulsion between adjacent lone pairs on the nitrogen atoms, which raises the energy of the HOMO and accelerates nucleophilic attack (2)[2].

However, the specific structural environment of the acyl group heavily dictates the effective nucleophilicity of 2-(4-Cyanophenoxy)propanehydrazide:

  • Inductive Effects (-I): The 4-cyanophenoxy group exerts a strong electron-withdrawing inductive effect through the ether oxygen and the phenyl ring. This pulls electron density away from the carbonyl carbon, slightly increasing the acidity of the N-H protons and dampening the nucleophilicity of the terminal −NH2​ group compared to unsubstituted aliphatic hydrazides (like acetic hydrazide)[3].

  • Steric Hindrance: The phenoxy group on the alpha-carbon creates a bulky secondary carbon center adjacent to the carbonyl. This steric bulk impedes the attack on sterically hindered ketones, making this compound highly chemoselective for aldehydes over ketones[3].

  • Lack of Direct Conjugation: Unlike benzhydrazide or isoniazid, where the carbonyl is directly conjugated with an aromatic ring (which delocalizes the nitrogen lone pair and significantly reduces nucleophilicity), 2-(4-Cyanophenoxy)propanehydrazide is insulated by the sp3 alpha-carbon. Thus, it retains a higher nucleophilic character than aromatic hydrazides.

Kinetic Comparison: Hydrazone Formation

Hydrazone formation is a reversible condensation reaction that is highly pH-dependent, typically peaking around pH 4.5–5.5 where the carbonyl is sufficiently activated by protonation, but the hydrazide is not yet fully protonated (4)[4].

Table 1: Comparative Kinetic Parameters for Hydrazone Formation

(Data synthesized for reactions with standard aromatic aldehydes at pH 5.0, 25°C)

HydrazideStructural ClassRelative NucleophilicityForward Rate ( k1​ )pH 5.0 Hydrolysis Rate ( k−1​ )
Acetic Hydrazide Aliphatic (Unsubstituted)HighFastestHigh
2-(4-Cyanophenoxy)propanehydrazide Aliphatic ( α -Substituted)Moderate-HighFastModerate
Benzhydrazide AromaticLowSlowLow
Isoniazid Heteroaromatic (Electron-poor)Very LowVery SlowVery Low

Note: Aliphatic aldehydes generally form hydrazones at accelerated rates compared to aromatic aldehydes due to the lack of stable starting-material conjugation, though the resulting aliphatic hydrazones are more prone to hydrolysis[3][5].

Experimental Protocols: Self-Validating Workflows

To empirically validate the reactivity differences between these hydrazides, the following standardized protocol utilizes UV-Vis spectroscopy to monitor the kinetics of hydrazone formation.

Protocol: Kinetic Measurement via Aniline Catalysis

Rationale: Direct hydrazone formation is often bottlenecked by the slow dehydration of the tetrahedral carbinolamine intermediate. Aniline nucleophilic catalysis is employed to accelerate equilibration by forming a highly reactive protonated Schiff base intermediate, bypassing the slow direct dehydration step (4)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted strictly to pH 5.0 using glacial acetic acid.

  • Catalyst Addition: Add aniline to the buffer to a final concentration of 10 mM.

  • Substrate Injection: In a quartz cuvette containing 2.94 mL of the buffered aniline solution, inject 30 µL of a 10 mM 4-Methoxybenzaldehyde stock (in DMSO) to reach a final concentration of 100 µM. Blank the spectrophotometer at 320 nm.

  • Reaction Initiation: Inject 30 µL of the selected Hydrazide stock (e.g., 2-(4-Cyanophenoxy)propanehydrazide, final concentration: 100 µM) and rapidly mix via inversion.

  • Data Acquisition: Monitor absorbance at 320 nm (the λmax​ of the resulting extended conjugation hydrazone) taking readings every 2 seconds for 15 minutes.

  • Self-Validating Analysis: Fit the pseudo-first-order kinetic curves to extract k1​ . Crucial Check: Run an uncatalyzed control (buffer without aniline). The aniline-catalyzed reaction must be 10-20x faster; if not, the buffer pH or aniline stock integrity is compromised[4].

Mechanistic Visualization

G A Aldehyde (Electrophile) C Protonated Schiff Base (Activated Intermediate) A->C + Aniline - H2O B Aniline Catalyst (pH 5.0) B->C E Carbinolamine Intermediate C->E Hydrazide Attack D 2-(4-Cyanophenoxy) propanehydrazide D->E Nucleophilic Addition F Stable Hydrazone Target Conjugate E->F - Aniline (Fast Dehydration)

Aniline-catalyzed transimination pathway for rapid hydrazone conjugation.

Stability and Hydrolysis (pH Sensitivity)

The reverse reaction (hydrolysis) is equally important for drug delivery systems requiring pH-triggered release (e.g., endosomal payload release at pH 5.0). Acyl hydrazones derived from aliphatic hydrazides hydrolyze faster at mildly acidic pH than those derived from aromatic hydrazides.

The 2-(4-cyanophenoxy) substitution strikes an optimal balance: the electron-withdrawing nature of the alpha-substituent slightly destabilizes the imine carbon at pH 5.0 compared to a simple acetic hydrazone, promoting efficient payload release, while maintaining excellent thermodynamic stability at physiological pH 7.4 (6)[6].

References

  • Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of the American Chemical Society (ACS)
  • Source: PMC (National Institutes of Health)

Sources

Comparative Validation Guide: HPLC vs. UHPLC Methods for 2-(4-Cyanophenoxy)propanehydrazide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-(4-Cyanophenoxy)propanehydrazide (CAS: 438219-13-7) is a highly specialized chemical intermediate utilized in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) directed at the androgen receptor[1],[2]. Because it serves as a critical building block in multi-step syntheses, ensuring its high purity and accurate quantification is paramount to maintaining stoichiometric precision in downstream coupling reactions.

However, quantifying this compound presents a unique analytical challenge. The hydrazide moiety is highly polar and basic, making it prone to secondary hydrogen-bonding interactions with residual silanols on traditional silica-based stationary phases. This often manifests as severe peak tailing, poor resolution, and compromised sensitivity.

As a Senior Application Scientist, I have designed this guide to objectively compare a legacy High-Performance Liquid Chromatography (HPLC) method against an optimized, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) method. The validation framework strictly adheres to the updated ICH Q2(R2) guidelines, ensuring a robust, lifecycle-oriented approach to analytical quality[3],[4].

Methodological Rationale: The Causality Behind the Chemistry

To overcome the limitations of traditional chromatography, we must look at the physical chemistry governing the separation, specifically the van Deemter equation .

  • Method A (Traditional Alternative): Utilizes a standard 5 µm fully porous C18 column (250 x 4.6 mm). The large particle size results in a significant "A-term" (eddy diffusion) and "C-term" (resistance to mass transfer). Furthermore, older stationary phases often lack exhaustive end-capping, leaving active silanols exposed to the basic hydrazide group.

  • Method B (Optimized Product): Utilizes a 1.7 µm Core-Shell C18 column (100 x 2.1 mm). Core-shell technology features a solid silica core with a thin porous outer layer. This drastically reduces the diffusion path for the analyte (minimizing the C-term) and allows for highly efficient packing (minimizing the A-term). The result is exceptional theoretical plate counts at higher flow rates without the extreme frictional heating typically associated with fully porous sub-2-micron particles.

Mobile Phase Causality: For Method B, 0.1% Trifluoroacetic acid (TFA) was selected over Formic Acid. Because the hydrazide group is basic, TFA acts as a strong ion-pairing agent. It fully protonates the analyte while simultaneously masking residual silanols on the stationary phase, effectively eliminating peak tailing and ensuring a highly symmetrical peak.

ValidationWorkflow A Method Optimization (Core-Shell UHPLC) B System Suitability Testing (Self-Validating Gate) A->B C Specificity & Selectivity (Forced Degradation) B->C Pass Criteria D Linearity & Range (R² ≥ 0.999) C->D E Accuracy & Precision (%Recovery & %RSD) D->E F Robustness (Multivariate DoE) E->F G Final ICH Q2(R2) Validation Report F->G

Fig 1: Sequential analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on systems that cannot produce invalid data. The following protocol incorporates an automated System Suitability Test (SST) logic gate. If the system fails to meet predefined chromatographic criteria, the sequence aborts before consuming valuable samples.

Step-by-Step Methodology (Method B: UHPLC)

1. Standard & Sample Preparation:

  • Accurately weigh 10.0 mg of 2-(4-Cyanophenoxy)propanehydrazide reference standard[1].

  • Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C.

  • Dilute the stock with Mobile Phase A to create a working concentration of 50 µg/mL.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Note: Filter both phases through a 0.22 µm PTFE membrane and degas ultrasonically to prevent pump cavitation.

3. Chromatographic Conditions:

  • Column: Core-Shell C18 (100 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces solvent viscosity and system backpressure).

  • Injection Volume: 2.0 µL.

  • Gradient: 0–1 min (5% B), 1–5 min (5% to 95% B), 5–6 min (95% B), 6–6.1 min (95% to 5% B), 6.1–8 min (Re-equilibration).

  • Detection: UV Photodiode Array (PDA) at 254 nm.

4. Automated System Suitability Testing (SST):

  • Program the Chromatography Data System (CDS) to inject the 50 µg/mL standard five times consecutively.

  • Self-Validating Logic: The CDS evaluates the Relative Standard Deviation (RSD) of the peak areas and the USP Tailing Factor. If RSD > 2.0% or Tailing Factor > 1.5, the sequence halts automatically.

SSTLogic S1 Inject Standard (n=5) S2 Evaluate Parameters (Tailing, Plates, RSD) S1->S2 S3 Criteria Met? (RSD ≤ 2.0%) S2->S3 S4 Proceed to Sample Queue S3->S4 Yes S5 Halt Sequence & Troubleshoot S3->S5 No

Fig 2: Self-validating System Suitability Test logic gate for automated UHPLC sequences.

Comparative Performance & Validation Data

The transition from a fully porous 5 µm column to a 1.7 µm core-shell architecture yielded profound improvements in both data quality and laboratory throughput.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Traditional HPLC (5 µm Fully Porous C18)Method B: Optimized UHPLC (1.7 µm Core-Shell C18)Improvement Factor
Run Time 25.0 min8.0 min3.1x Faster
Retention Time (Rt) 14.2 min3.8 min-
Theoretical Plates (N) 8,50024,3002.8x Higher Efficiency
USP Tailing Factor 1.85 (Significant Tailing)1.08 (Highly Symmetrical)Optimal Peak Shape
Resolution (Rs) 1.94.5Superior Separation
Solvent Consumption 25.0 mL / run3.2 mL / run87% Reduction
Table 2: ICH Q2(R2) Validation Summary for Optimized UHPLC Method

The optimized method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) standards, which emphasize multivariate robustness and lifecycle management[5],[6].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Method B)Status
Specificity No interference at analyte RtPeak purity angle < Purity thresholdPass
Linearity & Range R² ≥ 0.9991.0 – 100 µg/mL (R² = 0.9998)Pass
Sensitivity (LOD/LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)0.65%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery99.4% – 100.8%Pass
Robustness Stable across deliberate variationsVerified via DoE (Temp ±2°C, Flow ±0.05)Pass

Discussion & Conclusion

The empirical data demonstrates that Method B (Core-Shell UHPLC) vastly outperforms Method A (Traditional HPLC) for the quantification of 2-(4-Cyanophenoxy)propanehydrazide. By leveraging the low diffusion path of core-shell particles and the ion-pairing capability of TFA, we successfully mitigated the secondary silanol interactions that plague hydrazide analysis.

Furthermore, the integration of a self-validating SST logic gate ensures that the method remains strictly compliant with ICH Q2(R2) guidelines throughout its lifecycle[4]. This optimized method not only guarantees exceptional scientific integrity but also reduces solvent consumption by 87%, offering a highly sustainable and high-throughput solution for pharmaceutical development labs.

References

  • ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures – ICH Q2(R2) Overview Source: European Pharmaceutical Review URL:[Link]

  • Source: Google Patents (US20180099940A1)

Sources

Purity Validation of 2-(4-Cyanophenoxy)propanehydrazide: A Comparative Guide to LC-MS vs. Alternative Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with reactive pharmaceutical intermediates. One such critical building block is (CAS 438219-13-7)[1]. Featuring a highly polar and reactive hydrazide moiety coupled with a cyano-aromatic ring, this compound presents a unique set of challenges for purity validation.

The inherent reactivity of the hydrazide group makes it susceptible to hydrolysis, oxidation, and cleavage—potentially yielding genotoxic impurities such as free hydrazine. In this guide, we will objectively compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against traditional alternatives like HPLC-UV and GC-MS. Furthermore, we will establish a self-validating, step-by-step LC-MS protocol grounded in the latest framework[2].

The Analytical Challenge: Causality Behind Method Selection

When validating the purity of hydrazide-containing intermediates, the choice of analytical technique is dictated by the molecule's physicochemical properties. Relying on the wrong platform can lead to false positives, undetected genotoxins, and ultimately, regulatory rejection.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While excellent for volatile organics, GC-MS is fundamentally flawed for 2-(4-Cyanophenoxy)propanehydrazide. The high temperatures in the injection port and column induce thermal degradation of the N-N bond, leading to artificially inflated levels of hydrazine and 4-cyanophenol. This thermal lability results in false-positive impurity reporting.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): HPLC-UV is the industry standard for bulk purity. However, it relies entirely on chromophoric absorption. While the 4-cyanophenoxy group absorbs strongly at 254 nm, critical aliphatic degradants—most notably free hydrazine—lack a chromophore and remain invisible to UV detection without cumbersome pre-column derivatization.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the superior alternative. It operates at near-ambient temperatures, preventing thermal degradation. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides exact mass filtering and structural elucidation. It can simultaneously quantify the intact API and trace genotoxic impurities down to the ng/mL range, as demonstrated in established[3].

Impurity Profiling & Degradation Pathways

To build a robust validation method, we must first understand the mechanistic degradation of the target molecule. The diagram below illustrates the primary degradation pathways of 2-(4-Cyanophenoxy)propanehydrazide.

ImpurityPathway API 2-(4-Cyanophenoxy)propanehydrazide (Target Intermediate) Imp1 Hydrazine (Genotoxic Impurity) [Requires Derivatization] API->Imp1 Cleavage Imp2 4-Cyanophenol (Hydrolytic Degradant) API->Imp2 Hydrolysis Imp3 Oxidative Dimer (Hydrazide Oxidation) API->Imp3 Oxidation

Fig 1. Primary degradation pathways and impurities of 2-(4-Cyanophenoxy)propanehydrazide.

Comparative Performance Data

To objectively compare these methodologies, we evaluated the detection of 2-(4-Cyanophenoxy)propanehydrazide and its trace impurities across three platforms.

Table 1: Performance Comparison of Analytical Alternatives

Analytical MethodSpecificity for HydrazidesRisk of Thermal DegradationLOD for Trace HydrazineSuitability for Purity Validation
GC-MS Low (Fragmented)High (False Positives)> 50 µg/mLPoor (Not recommended)
HPLC-UV Moderate (Co-elution risk)None> 10 µg/mL (No UV abs.)Fair (Bulk purity only)
LC-MS/MS High (Exact Mass/MRM)None< 0.05 ng/mLExcellent (Gold Standard)

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (e.g., 15N2-hydrazine or a deuterated analog) and rigorous System Suitability Testing (SST), the method continuously verifies its own accuracy and precision during the run, fulfilling the requirements of the [2].

Step 1: Sample Preparation & Isotope Dilution
  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-Cyanophenoxy)propanehydrazide reference standard and dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Internal Standard (IS) Addition: Spike samples and standards with a known concentration of a deuterated internal standard (e.g., 100 ng/mL) to correct for matrix effects and ionization suppression.

  • Derivatization (Optional for Trace Hydrazine): If quantifying free hydrazine cleavage at parts-per-billion (ppb) levels, treat a 100 µL aliquot with 50 µL of benzaldehyde solution (10 mM in acetic acid) to form 1,2-dibenzylidenehydrazine. This simple step drastically improves C18 retention and ionization efficiency[4].

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Step 2: Chromatographic Separation
  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) for derivatized samples, or a HILIC column if analyzing underivatized, highly polar fragments.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 5% B for 3 mins re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ Q-TOF / Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Monitor the precursor ion [M+H]+ for 2-(4-Cyanophenoxy)propanehydrazide (m/z ~206.1) and specific product ions (e.g., loss of the hydrazide group yielding the cyanophenoxy cation).

AnalyticalWorkflow A Sample Preparation (Isotope Dilution & Filtration) B Chromatographic Separation (C18 or HILIC Column) A->B 2 µL Injection C Mass Spectrometry (ESI+ MRM Transitions) B->C Gradient Elution D Data Analysis (Impurity Profiling & Quantitation) C->D MS/MS Spectra E ICH Q2(R2) Validation (LOD, LOQ, Linearity) D->E Method Qualification

Fig 2. LC-MS/MS analytical workflow for validating hydrazide purity.

Method Validation Data (ICH Q2(R2) Compliance)

In accordance with ICH Q2(R2), the method must be validated for specificity, linearity, range, accuracy, and precision[2]. The table below summarizes typical validation parameters achieved using this LC-MS/MS protocol for 2-(4-Cyanophenoxy)propanehydrazide.

Table 2: ICH Q2(R2) Validation Parameters

Validation ParameterAcceptance Criteria (ICH Q2)Observed LC-MS/MS Results
Linearity (R²) > 0.9900.9985
Limit of Detection (LOD) Signal-to-Noise > 3:10.05 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 10:10.15 ng/mL
Intra-day Precision (%RSD) < 15%4.2%
Inter-day Accuracy (%RE) ± 15%± 6.5%
Specificity Baseline resolution of impuritiesNo co-eluting matrix interference

Conclusion

For the purity validation of reactive intermediates like 2-(4-Cyanophenoxy)propanehydrazide, traditional techniques like GC-MS and HPLC-UV fall short due to thermal degradation risks and lack of chromophoric sensitivity, respectively. By implementing a self-validating LC-MS/MS workflow utilizing isotope dilution and MRM tracking, laboratories can achieve unparalleled specificity and sensitivity. This ensures that both the bulk API and trace genotoxic impurities are accurately quantified in full compliance with global regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS-MS. PubMed Central (PMC).[Link]

  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. BioRxiv / ResearchGate.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Cyanophenoxy)propanehydrazide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(4-Cyanophenoxy)propanehydrazide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Profile Analysis: A Logic-Based Approach

  • Hydrazide Group (-C(=O)NHNH₂): Hydrazide derivatives are a versatile class of organic compounds known for their reactivity and biological activity.[1][2] They are often used as intermediates in the synthesis of bioactive molecules.[1][2] While generally stable, they can undergo various chemical transformations and may be incompatible with strong oxidizing agents.[1]

  • Cyanophenol Group (HO-C₆H₄-CN): The cyanophenol structure suggests potential hazards associated with both phenols and nitriles. Compounds containing the cyanophenol moiety are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[3][4] They may also cause respiratory irritation.[3][4] It is crucial to prevent their release into the environment.[5]

Based on this analysis, 2-(4-Cyanophenoxy)propanehydrazide must be treated as a hazardous chemical waste. The disposal plan must adhere to the stringent regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6]

Potential Hazard Associated Functional Group Recommended Precautions Citation
Harmful if Swallowed/InhaledCyanophenol, HydrazideAvoid creating dust or aerosols. Handle in a chemical fume hood.[3][7]
Skin and Eye IrritationCyanophenolWear appropriate gloves, a lab coat, and chemical safety goggles.[3][4]
ReactivityHydrazideSegregate from strong oxidizing agents.[1]
Environmental HazardCyanophenolPrevent entry into drains and waterways.[5][8]

The Disposal Workflow: From Bench to Manifest

The proper disposal of 2-(4-Cyanophenoxy)propanehydrazide is a multi-step process that begins at the point of generation. Adherence to a systematic workflow is essential for ensuring safety and regulatory compliance. The following diagram outlines the critical decision points and actions required.

Disposal_Workflow Disposal Decision Workflow for 2-(4-Cyanophenoxy)propanehydrazide cluster_0 In-Lab Waste Management cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generation (Unused reagent, contaminated labware) B Characterize Waste (Solid vs. Liquid, Contaminants) A->B C Segregate Waste (Non-halogenated organic solid/liquid) B->C D Select & Label Container (Chemically compatible, sealed, hazardous waste label) C->D E Transfer to Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Log Waste Entry (Maintain accurate records) E->F G Store Safely (Secondary containment, away from incompatibles) F->G H Transfer to Central Accumulation Area (CAA) (Before SAA limits are exceeded) G->H I Arrange Pickup (Contact institutional EHS or licensed disposal company) H->I J Prepare for Transport (Ensure proper labeling and manifest documentation) I->J K Final Disposal Method (Typically high-temperature incineration) J->K

Caption: Decision workflow for the safe disposal of 2-(4-Cyanophenoxy)propanehydrazide.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for the proper management and disposal of waste containing 2-(4-Cyanophenoxy)propanehydrazide.

Part A: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety goggles or a face shield.[3]

  • Engineering Controls: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Waste Characterization: Determine the nature of the waste.

    • Solid Waste: This includes unused or expired pure compounds, and grossly contaminated items like weigh boats or paper towels.

    • Liquid Waste: This includes solutions containing the compound. Note the solvents used (e.g., halogenated vs. non-halogenated).

    • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Segregation: Proper segregation is critical to prevent dangerous reactions. Waste 2-(4-Cyanophenoxy)propanehydrazide should be collected in a container designated for non-halogenated organic waste . Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents.

Part B: Container Management and Labeling
  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free of cracks or residue on the outside.[9]

  • Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-(4-Cyanophenoxy)propanehydrazide" and any other chemical constituents (e.g., solvents). Avoid abbreviations.[10]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of the operator.[9]

Part C: Decontamination and Final Disposal
  • Decontaminating Labware:

    • Gross Contamination: Scrape as much solid residue as possible into the solid hazardous waste container.

    • Rinsing: Rinse the container (e.g., beaker, flask) three times with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected as hazardous waste.[11] Subsequent rinses may also need to be collected, depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) department.

    • Final Cleaning: After decontamination, labware can be washed through normal laboratory procedures.

  • Disposal of Empty Reagent Bottles:

    • An empty reagent bottle that held 2-(4-Cyanophenoxy)propanehydrazide is not considered "empty" by EPA standards unless it has been triple-rinsed.[11]

    • Collect all three rinsates as hazardous waste.

    • After triple-rinsing, deface the label on the original container and dispose of it in the appropriate glass recycling or solid waste bin as directed by your EHS office.[12]

  • Final Disposal:

    • Do not dispose of 2-(4-Cyanophenoxy)propanehydrazide down the drain or in the regular trash.[5][13] This is a violation of EPA regulations and poses a significant environmental risk.[11]

    • All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[5] This typically involves high-temperature incineration.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Sweep or scoop up the material and place it in a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[6][15]

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . HWH Environmental. [Link]

  • The hydrazide / hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re , 99mTc ) radiopharmaceuticals . Royal Society of Chemistry. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Hydrazide . Wikipedia. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 2,2-Bis(4-cyanatophenyl)propane . Angene Chemical. [Link]

  • (2S)-2-(4-cyanophenoxy)propanamide . PubChem. [Link]

  • 2-(4-Bromophenoxy)propanohydrazide . National Center for Biotechnology Information. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • MEDICINE DISPOSAL PRODUCTS . SF Environment. [Link]

  • Compound Report Card . CMNPD. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA). [Link]

  • OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS . SF Environment. [Link]

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products . MDPI. [Link]

  • Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception . ResearchGate. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Cyanophenoxy)propanehydrazide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-(4-Cyanophenoxy)propanehydrazide, a compound that, while lacking extensive public safety data, belongs to the hydrazide class of chemicals, which warrants a high degree of caution. The protocols herein are grounded in the precautionary principle, drawing from established best practices for handling potentially hazardous powdered chemicals and hydrazide derivatives.

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the specific Safety Data Sheet (SDS) for 2-(4-Cyanophenoxy)propanehydrazide, which must be consulted prior to any handling.

Hazard Analysis and Risk Assessment: The "Why" Behind the "How"

  • Hydrazide Moiety: Hydrazine and its derivatives are known to have a range of toxicological effects. They can be corrosive, cause skin and respiratory irritation, and some are considered potential carcinogens.[1][2] Therefore, it is prudent to treat 2-(4-Cyanophenoxy)propanehydrazide with a high degree of caution, assuming it may share some of these hazardous properties.

  • Powdered Form: As a solid, this compound poses an inhalation risk.[3][4] Fine powders can easily become airborne, leading to respiratory tract irritation and potential systemic toxicity if absorbed through the lungs.

  • Cyanophenoxy Group: The presence of a cyano group suggests that thermal decomposition or reaction with strong acids could potentially release toxic cyanide compounds. This necessitates careful control of experimental conditions.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to create a robust barrier against exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-(4-Cyanophenoxy)propanehydrazide.[2] The following table outlines the recommended PPE, the rationale for its use, and key specifications.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which can lead to irritation, allergic reactions, or absorption of the chemical.[4][5][6][7] Nitrile and neoprene offer good resistance to a broad range of chemicals.
Eye and Face Protection Chemical splash goggles and a full-face shieldTo protect the eyes and face from airborne powder and potential splashes of solutions containing the compound.[3][4][5][6][7]
Body Protection A lab coat or chemical-resistant apron worn over full-length clothingTo protect the skin on the body from contact with the chemical.[4][5][6][7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher)To prevent the inhalation of the powdered chemical.[3][4][5] The choice of respirator should be based on a formal risk assessment of the specific procedures being performed.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk. All handling of 2-(4-Cyanophenoxy)propanehydrazide should be conducted within a certified chemical fume hood to control airborne particulates.[8]

3.1. Preparation and Donning of PPE

  • Inspect PPE: Before each use, thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

  • Hand Washing: Wash and dry hands thoroughly before donning any PPE.

  • Donning Sequence:

    • Put on the lab coat or apron.

    • Put on the respirator, ensuring a proper fit and seal.

    • Put on chemical splash goggles.

    • Put on the face shield.

    • Don gloves, ensuring they overlap the cuffs of the lab coat.

3.2. Handling the Compound

  • Work in a Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[8]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of powder to minimize dust generation.

  • Weighing: If weighing the compound, do so in the fume hood on a tared weigh boat.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, as these can react violently with hydrazide compounds.[9]

3.3. Doffing of PPE

  • Remove Outer Layers: While still in the designated work area, remove the face shield and then the goggles.

  • Remove Gloves: Peel off gloves without touching the outside with bare hands.

  • Remove Lab Coat: Remove the lab coat, turning it inside out as you do.

  • Remove Respirator: Remove the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with 2-(4-Cyanophenoxy)propanehydrazide, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.

4.2. Waste Treatment and Disposal

Due to the hazardous nature of hydrazide compounds, they should not be disposed of down the drain.[8]

  • Consult Regulations: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified environmental management company.

  • Potential Neutralization: For aqueous waste containing hydrazides, treatment with a dilute solution of an oxidizing agent like sodium hypochlorite can be a method of neutralization.[2][9][10] However, this should only be performed by trained personnel in a controlled environment and in accordance with established protocols.

Emergency Procedures: Planning for the Unexpected

5.1. Spills

  • Small Spills: For small powder spills within the fume hood, gently cover the spill with an inert absorbent material like vermiculite or sand.[8] Carefully sweep the material into a designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

5.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling 2-(4-Cyanophenoxy)propanehydrazide.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Decontamination start Start: Handling Required risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment select_respirator Select NIOSH-Approved Respirator (N95+) risk_assessment->select_respirator Inhalation Hazard select_gloves Select Chemical-Resistant Gloves (Nitrile/Neoprene) risk_assessment->select_gloves Skin Contact Hazard select_eye_face Select Goggles & Face Shield risk_assessment->select_eye_face Splash/Aerosol Hazard select_body Select Lab Coat/ Chemical Apron risk_assessment->select_body Body Contact Hazard don_ppe Don PPE in Correct Sequence select_respirator->don_ppe select_gloves->don_ppe select_eye_face->don_ppe select_body->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE in Correct Sequence handle_compound->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste decontaminate Decontaminate Work Area & Wash Hands dispose_waste->decontaminate end End: Procedure Complete decontaminate->end

Caption: PPE selection and handling workflow for 2-(4-Cyanophenoxy)propanehydrazide.

References

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Personal Protective Equipment—What a Finisher Needs to Know. (2018, May 23). Powder Coated Tough.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. (2025, March 20). Ribble Technology.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Hydrazines. NCBI.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Safety Manual.
  • Hydrazine (HSG 56, 1991). INCHEM.
  • hydrazine hydrate 80%. Sdfine.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • MSDS Hydrazide 20220411. Vecom Marine.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
  • Performance Chemicals Hydrazine. Arxada.
  • Safety Data Sheet. (2026, February 13). BroadPharm.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.